Z-LVG
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
Formule moléculaire |
C21H31N3O6 |
|---|---|
Poids moléculaire |
421.5 g/mol |
Nom IUPAC |
2-[[(2S)-3-methyl-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]butanoyl]amino]acetic acid |
InChI |
InChI=1S/C21H31N3O6/c1-13(2)10-16(23-21(29)30-12-15-8-6-5-7-9-15)19(27)24-18(14(3)4)20(28)22-11-17(25)26/h5-9,13-14,16,18H,10-12H2,1-4H3,(H,22,28)(H,23,29)(H,24,27)(H,25,26)/t16-,18-/m0/s1 |
Clé InChI |
QBXCZKFFVHGYFN-WMZOPIPTSA-N |
Origine du produit |
United States |
Foundational & Exploratory
Z-LVG-CHN2: A Technical Whitepaper on its Antiviral Activity Spectrum
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the antiviral activity of the small molecule Z-LVG-CHN2, a potent inhibitor of cathepsin L. The data and methodologies presented herein are compiled from peer-reviewed research to facilitate further investigation and drug development efforts.
Executive Summary
This compound-CHN2 has been identified as a broad-spectrum inhibitor of coronaviruses, demonstrating sub-micromolar efficacy against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), SARS-CoV-1, and Human Coronavirus 229E (HCoV-229E)[1]. Its mechanism of action is the inhibition of the host cysteine protease, cathepsin L, which is crucial for the proteolytic activation of the viral spike protein during endosomal entry. This mode of action leads to a cell-specific antiviral profile, with high potency observed in cell lines dependent on the endosomal entry pathway. Time-of-addition studies have confirmed that this compound-CHN2 acts at an early stage of the viral life cycle[2].
Quantitative Antiviral Activity
The antiviral efficacy and cytotoxicity of this compound-CHN2 have been evaluated across multiple coronaviruses and cell lines. The following tables summarize the key quantitative data.
Table 1: Antiviral Activity of this compound-CHN2 against various Coronaviruses
| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| SARS-CoV-2 | VeroE6-eGFP | 1.33[1] | >20[1] | >15 |
| SARS-CoV-2 | A549-hACE2 | 0.046[1] | >25[1] | >543 |
| SARS-CoV-2 | HeLa-hACE2 | 0.006[1] | Not Reported | Not Reported |
| SARS-CoV-2 | Caco-2 | >50[1] | >50[1] | Not Applicable |
| SARS-CoV-1 | A549-hACE2 | 0.050[1] | >25[3] | >500 |
| HCoV-229E | HeLa-hACE2 | 0.069[1] | Not Reported | Not Reported |
EC50 (Half-maximal Effective Concentration): The concentration of the compound that inhibits 50% of viral activity. CC50 (Half-maximal Cytotoxic Concentration): The concentration of the compound that results in 50% cell death. SI (Selectivity Index): Calculated as CC50/EC50. A higher SI indicates a more favorable safety profile.
Mechanism of Action: Inhibition of Cathepsin L-mediated Viral Entry
Coronaviruses can enter host cells via two primary pathways:
-
Endosomal Fusion: The virus is internalized into an endosome. The acidic environment of the endosome activates host proteases, such as cathepsin L, which then cleave the viral spike (S) protein. This cleavage is a necessary step for the fusion of the viral and endosomal membranes, allowing the viral genome to be released into the cytoplasm.
-
Plasma Membrane Fusion: In cells that express the transmembrane protease serine 2 (TMPRSS2), the S protein can be cleaved at the cell surface. This allows for direct fusion of the viral envelope with the plasma membrane, bypassing the endosomal pathway.
This compound-CHN2 is a potent inhibitor of cathepsin L. By blocking this enzyme, it prevents the necessary cleavage of the S protein within the endosomes, thereby halting the viral life cycle at the entry stage in cells that rely on this pathway. This mechanism explains the observed cell-specific activity of this compound-CHN2. It is highly effective in cells like VeroE6 and A549-hACE2 which primarily use the endosomal pathway, but shows no activity in cells like Caco-2 that express high levels of TMPRSS2 and favor the plasma membrane fusion pathway[1][2].
Experimental Protocols
The following are summaries of the key experimental methodologies used to characterize the antiviral activity of this compound-CHN2.
Antiviral Activity Assays
Objective: To determine the half-maximal effective concentration (EC50) of this compound-CHN2.
-
Cell Lines and Viruses:
-
VeroE6 cells engineered to express enhanced Green Fluorescent Protein (eGFP) upon SARS-CoV-2 infection.
-
A549-hACE2 (human lung carcinoma cells overexpressing ACE2) for SARS-CoV-2 and SARS-CoV-1.
-
HeLa-hACE2 (human cervical cancer cells overexpressing ACE2) for HCoV-229E.
-
Caco-2 (human colorectal adenocarcinoma cells) for SARS-CoV-2.
-
-
General Protocol:
-
Cells are seeded in 96-well or 384-well plates and incubated overnight.
-
A serial dilution of this compound-CHN2 is prepared and added to the cells.
-
Cells are then infected with the respective coronavirus at a predetermined multiplicity of infection (MOI).
-
The plates are incubated for a period of 24 to 72 hours.
-
Viral activity is quantified using one of the following methods:
-
eGFP Expression: For VeroE6-eGFP cells, the reduction in GFP signal is measured using an automated fluorescence microscope[2].
-
Immunofluorescence: For A549-hACE2 and HeLa-hACE2 cells, infection is detected by staining for viral proteins (e.g., spike protein) or double-stranded RNA (dsRNA), a marker of viral replication. The number of infected cells is then quantified[2].
-
RT-qPCR: Viral RNA is extracted from the cell culture supernatant and quantified by reverse transcription-quantitative polymerase chain reaction to determine the viral load[1].
-
CPE Scoring: For Caco-2 cells, the cytopathic effect (CPE) is visually scored[1].
-
-
The EC50 value is calculated by plotting the percentage of viral inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Cytotoxicity Assay
Objective: To determine the half-maximal cytotoxic concentration (CC50) of this compound-CHN2.
-
Assay Kit: ATPlite Luminescence Assay System. This assay measures the amount of ATP present, which is an indicator of metabolically active (viable) cells.
-
Protocol:
-
Cells are seeded in opaque 96-well plates and incubated overnight.
-
A serial dilution of this compound-CHN2 is added to the cells.
-
The plates are incubated for the same duration as the antiviral assays to match the experimental conditions.
-
The ATPlite reagent is added to the wells, which lyses the cells and provides the substrate for the luciferase reaction.
-
The luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a plate reader.
-
The CC50 value is calculated by plotting cell viability against the compound concentration.
-
Time-of-Addition (TOA) Assay
Objective: To determine the stage of the viral life cycle at which this compound-CHN2 exerts its inhibitory effect.
-
Protocol:
-
A monolayer of susceptible cells (e.g., A549-hACE2) is infected with SARS-CoV-2.
-
This compound-CHN2 is added to different wells at various time points post-infection (e.g., 0, 1, 2, 4, 6, 8 hours).
-
Reference compounds with known mechanisms of action (e.g., entry inhibitors, replication inhibitors) are included as controls.
-
After a full replication cycle (e.g., 24 hours), the level of viral replication is quantified (e.g., by measuring dsRNA formation).
-
The results indicate the time window during which the compound is effective. For this compound-CHN2, its antiviral activity is lost when added 2 hours or later post-infection, confirming its role as an early-stage inhibitor[1].
-
Conclusion
This compound-CHN2 is a valuable tool compound for studying the entry mechanisms of coronaviruses. Its potent, broad-spectrum activity against multiple coronaviruses in specific cell lines highlights the potential of targeting host factors, such as cathepsin L, as a therapeutic strategy. The cell-specific nature of its activity, however, underscores the importance of understanding the viral entry pathways prevalent in different tissues when considering the clinical development of such inhibitors. Further research into the optimization of this compound-CHN2 and its analogues may lead to the development of effective host-directed antiviral therapies.
References
Z-LVG Target Identification in Host Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-LVG-CHN2, a cell-permeable and irreversible tripeptide derivative, is a potent inhibitor of cysteine proteases.[1] Its mechanism of action involves mimicking the natural binding center of human cysteine proteases, leading to the inhibition of their enzymatic activity.[1] This characteristic has positioned this compound and its analogs as valuable tools in virology research, notably in studies involving Herpes Simplex Virus and, more recently, SARS-CoV-2, where it has been shown to block viral replication by inhibiting the viral 3CLpro protease.[1] Beyond its antiviral properties, the broader activity of this compound against host cell cysteine proteases, including caspases and cathepsins, makes it a significant compound for studying cellular processes such as apoptosis and inflammation.
This technical guide provides a comprehensive overview of the methodologies used to identify the host cell targets of this compound. It is designed for researchers and professionals in drug development seeking to understand and apply these techniques. The guide details experimental protocols for target identification, presents available quantitative data on the inhibition of host cell proteases by this compound and related compounds, and visualizes the key signaling pathways and experimental workflows involved.
Quantitative Data on Cysteine Protease Inhibition
The identification of specific host cell targets of this compound is an ongoing area of research. Quantitative data on the inhibitory activity of this compound and structurally similar compounds against various host cell proteases are crucial for understanding its mechanism of action and potential therapeutic applications. The following tables summarize the available data.
Table 1: Inhibition of Host Cell Proteases by this compound Analogs and Related Cysteine Protease Inhibitors
| Inhibitor | Target Protease | Inhibitor Constant (K_i) / IC_50 | Cell Type / Condition | Reference |
| Calpain Inhibitor XII | Calpain I (µ-calpain) | K_i = 19 nM | In vitro | [2] |
| Calpain II (m-calpain) | K_i = 120 nM | In vitro | [2] | |
| Cathepsin B | K_i = 750 nM | In vitro | [2] | |
| VBY-825 | Cathepsin S | K_i(app) = 130 pM | Purified human enzyme | [3] |
| Cathepsin L | K_i(app) = 250 pM | Purified human enzyme | [3] | |
| Cathepsin V | K_i(app) = 250 pM | Purified human enzyme | [3] | |
| Cathepsin B | K_i(app) = 330 pM | Purified human enzyme | [3] | |
| Cathepsin K | K_i(app) = 2.3 nM | Purified humanized-rabbit enzyme | [3] | |
| Cathepsin F | K_i(app) = 4.7 nM | Purified human enzyme | [3] | |
| Cathepsin L (isoform 1) | IC_50 = 0.5 nM | Human Umbilical Vein Endothelial Cells (HUVEC) | [3] | |
| Cathepsin L (isoform 2) | IC_50 = 3.3 nM | Human Umbilical Vein Endothelial Cells (HUVEC) | [3] | |
| Cathepsin B | IC_50 = 4.3 nM | Human Umbilical Vein Endothelial Cells (HUVEC) | [3] | |
| Z-Tyr-Ala-CHN2 | Cathepsin L | - | Acts on the early phase of the viral infection cycle | [1] |
Table 2: Antiviral Activity of this compound and Related Compounds
| Compound | Virus | EC_50 | Cell Line | Reference |
| This compound-CHN2 | SARS-CoV-2 | 190 nM | Vero E6 cells | [1] |
| Z-Tyr-Ala-CHN2 | SARS-CoV-2 | - | Sub-micromolar activity | [1] |
Experimental Protocols for Target Identification
The identification of host cell proteins that interact with this compound is primarily achieved through two powerful proteomic techniques: Activity-Based Protein Profiling (ABPP) and Affinity Purification-Mass Spectrometry (AP-MS).
Activity-Based Protein Profiling (ABPP)
ABPP utilizes chemical probes that covalently bind to the active site of enzymes, allowing for the specific detection and identification of active enzymes within a complex proteome. For a cysteine protease inhibitor like this compound, a biotin- or fluorophore-tagged probe with a reactive "warhead" that targets cysteine residues would be employed.
Workflow for ABPP-based Target Identification of this compound
References
Foundational Research on Z-LVG Tripeptide Derivatives: A Technical Guide
Introduction
Z-LVG tripeptide derivatives, particularly this compound-CHN2, represent a class of highly potent and irreversible inhibitors of cysteine proteases. The "Z" denotes a benzyloxycarbonyl protecting group, and "LVG" corresponds to the amino acid sequence Leucine-Valine-Glycine. These compounds, especially those modified with a diazomethane (B1218177) (CHN2) group, serve as critical tools in biochemical and virological research. Their mechanism of action involves the diazomethane group acting as a warhead that irreversibly alkylates the active site cysteine residue of target proteases. This guide provides an in-depth overview of the foundational research on this compound derivatives, focusing on their mechanism, applications, and the experimental protocols used for their characterization.
Mechanism of Action and Biological Targets
This compound derivatives are primarily recognized as inhibitors of cysteine proteases. The tripeptide sequence (Leu-Val-Gly) mimics a portion of the natural substrate, guiding the inhibitor to the enzyme's active site. The benzyloxycarbonyl (Z) group at the N-terminus enhances cell permeability, a crucial feature for in-vitro and in-vivo studies.
The most prominent derivative, this compound-CHN2, is a cell-permeable, irreversible inhibitor of cysteine proteases.[1][2] It functions by the diazomethane group forming a covalent bond with the active site cysteine residue of the target protease. This irreversible binding permanently inactivates the enzyme.
The primary biological targets of this compound derivatives include:
-
Cathepsins: These are lysosomal proteases involved in various physiological processes, including protein degradation, antigen presentation, and apoptosis. This compound-CHN2 is known to inhibit cathepsin B and L.
-
Viral Proteases: Certain viral proteases, particularly those with a cysteine residue in their active site, are targets for this compound derivatives. This has led to research into their potential as antiviral agents. For instance, this compound-CHN2 has been shown to block the replication of Herpes Simplex Virus (HSV) and SARS-CoV-2.[1][3] It effectively inhibits the SARS-CoV-2 3CLpro protease, which is essential for viral replication.[1][2]
Data Presentation: Inhibitory Activities
The efficacy of this compound derivatives is quantified by their inhibitory concentrations. The following table summarizes the reported antiviral activities of this compound-CHN2.
| Compound | Target Virus | Cell Line | Parameter | Value | Citation |
| This compound-CHN2 | SARS-CoV-2 | Vero E6 | EC50 | 190 nM | [1][2] |
| This compound-CHN2 | HSV | GMK-AH1 | - | Blocks replication at 0.4mM | [3] |
EC50 (Half-maximal effective concentration): Represents the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.
Experimental Protocols
Detailed experimental protocols are essential for the synthesis, purification, and evaluation of this compound derivatives. The following sections provide generalized methodologies based on standard laboratory practices for similar peptide-based inhibitors.
1. Synthesis of this compound-CHN2
The synthesis of this compound-CHN2 is a multi-step process involving peptide coupling and the introduction of the diazomethane warhead.
-
Step 1: Dipeptide Coupling (Z-L-V): Benzyloxycarbonyl-Leucine (Z-Leu) is coupled with Valine methyl ester using a standard peptide coupling reagent such as dicyclohexylcarbodiimide (B1669883) (DCC) in a suitable solvent like dichloromethane (B109758) (DCM). The reaction is typically carried out at 0°C and then warmed to room temperature.
-
Step 2: Deprotection: The methyl ester of the resulting Z-Leu-Val-OMe is saponified using a base like sodium hydroxide (B78521) in a methanol/water mixture to yield Z-Leu-Val-OH.
-
Step 3: Tripeptide Coupling (Z-L-V-G): The Z-Leu-Val-OH is then coupled with Glycine tert-butyl ester using a similar coupling method as in Step 1.
-
Step 4: C-terminal Deprotection: The tert-butyl ester of this compound-OtBu is removed using trifluoroacetic acid (TFA) in DCM to yield the free acid, this compound-OH.
-
Step 5: Diazomethane Formation: The final step involves the conversion of the carboxylic acid to a diazomethyl ketone. This is a hazardous step and should be performed with extreme caution. The this compound-OH is first converted to an acid chloride using oxalyl chloride or a similar reagent. The resulting acid chloride is then reacted with diazomethane (generated in situ or from a commercial source) in an ethereal solution at low temperature to yield this compound-CHN2.
-
Purification: The final product is purified using flash column chromatography or high-performance liquid chromatography (HPLC). The structure is confirmed by NMR and mass spectrometry.
2. In-vitro Enzyme Inhibition Assay (General Protocol)
This protocol describes a general method for assessing the inhibitory activity of this compound-CHN2 against a target cysteine protease (e.g., Cathepsin B).
-
Materials:
-
Purified target enzyme (e.g., recombinant human Cathepsin B).
-
Fluorogenic substrate for the enzyme (e.g., Z-Arg-Arg-AMC for Cathepsin B).
-
Assay buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5).
-
This compound-CHN2 stock solution in DMSO.
-
96-well black microplate.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of this compound-CHN2 in the assay buffer.
-
Add a fixed concentration of the target enzyme to each well of the microplate.
-
Add the different concentrations of this compound-CHN2 to the wells containing the enzyme. Include a control well with DMSO only.
-
Incubate the enzyme-inhibitor mixture for a specific period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C) to allow for covalent modification.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Monitor the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC).
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rate as a function of the inhibitor concentration and fit the data to a suitable equation to determine the IC50 value.
-
3. Antiviral Cell-Based Assay (General Protocol)
This protocol outlines a general method for evaluating the antiviral activity of this compound-CHN2 against a target virus (e.g., SARS-CoV-2).
-
Materials:
-
Host cell line susceptible to the virus (e.g., Vero E6 for SARS-CoV-2).
-
Virus stock with a known titer.
-
Cell culture medium and supplements.
-
This compound-CHN2 stock solution in DMSO.
-
96-well cell culture plate.
-
Method for quantifying viral replication (e.g., qPCR for viral RNA, plaque assay, or high-content imaging).
-
-
Procedure:
-
Seed the host cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound-CHN2 in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor.
-
Incubate the cells with the inhibitor for a pre-determined time (e.g., 1-2 hours).
-
Infect the cells with the virus at a specific multiplicity of infection (MOI).
-
Incubate the infected cells for a period that allows for multiple rounds of viral replication (e.g., 24-48 hours).
-
After incubation, quantify the extent of viral replication using a suitable method. For example, lyse the cells and extract RNA for qPCR analysis of a viral gene.
-
Determine the concentration of this compound-CHN2 that inhibits viral replication by 50% (EC50) by plotting the viral replication level against the inhibitor concentration.
-
Visualizations: Signaling Pathways and Workflows
Mechanism of Irreversible Cysteine Protease Inhibition
The following diagram illustrates the mechanism by which this compound-CHN2 irreversibly inhibits a cysteine protease.
Caption: Covalent modification of a cysteine protease by this compound-CHN2.
Experimental Workflow for Antiviral Activity Screening
The diagram below outlines the typical workflow for screening compounds like this compound-CHN2 for antiviral activity.
Caption: Workflow for determining the antiviral efficacy of this compound-CHN2.
Role of Cathepsins in Viral Entry
This diagram illustrates the endosomal pathway of viral entry and the role of cathepsins, which can be inhibited by this compound derivatives.
Caption: Inhibition of cathepsin-dependent viral entry by this compound-CHN2.
References
Z-LVG's Effect on Herpes Simplex Virus (HSV) Replication: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the inhibitory effects of Z-LVG-CHN2, a cysteine proteinase inhibitor, on the replication of Herpes Simplex Virus (HSV). This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways to support further research and development in this area.
Introduction
Herpes Simplex Viruses (HSV-1 and HSV-2) are ubiquitous pathogens that establish lifelong latent infections. While current antiviral therapies, such as acyclovir, are effective, the emergence of drug-resistant strains necessitates the exploration of novel therapeutic targets. One such target is the family of cysteine proteases, which are involved in various cellular processes that can be hijacked by viruses for their own replication. This compound-CHN2 is a cell-permeable, irreversible inhibitor of cysteine proteinases, showing promise as an anti-HSV agent. This guide consolidates the existing knowledge on its mechanism and efficacy.
Quantitative Data on the Inhibitory Effect of this compound-CHN2
The inhibitory activity of this compound-CHN2 on HSV-1 replication has been demonstrated, with its potency compared to other inhibitors. The following table summarizes the available quantitative data.
| Compound | Virus | Assay | Endpoint | Concentration for Complete Inhibition | Reference |
| This compound-CHN2 | HSV-1 | Viral Replication Assay | Complete inhibition of viral replication | 0.40 mM | [1][2][3] |
| Cystatin C | HSV-1 | Viral Replication Assay | Complete inhibition of viral replication | 0.10 mM | [1][2][3] |
| Acyclovir | HSV-1 | Viral Replication Assay | Complete inhibition of viral replication | > 0.40 mM | [1][2][3] |
Note: The study by Björck et al. (1990) established that a lower molar concentration of cystatin C was required for total inhibition of HSV replication compared to this compound-CHN2 and acyclovir, indicating a higher potency for cystatin C in this specific assay.[1][2][3]
Mechanism of Action
This compound-CHN2, as a cysteine proteinase inhibitor, is thought to interfere with HSV replication by targeting host or viral proteases essential for the viral life cycle. The available evidence points towards the involvement of host cell cysteine proteases, such as cathepsins.
Involvement of Host Cell Cysteine Proteases:
-
Cathepsin L: Studies on HSV-2 have shown that the host enzyme cathepsin L plays a crucial role in the release of viral particles from infected cells. Inhibition of cathepsin L has been demonstrated to be detrimental to the infection.[1]
-
Cathepsin B: Research on cystatins, natural cysteine protease inhibitors, has indicated that cathepsin B is involved in HSV-1-induced apoptosis. Inhibition of this protease could therefore interfere with the viral strategy to manipulate host cell death pathways.
The inhibitory action of this compound-CHN2 likely stems from its ability to block the activity of these and potentially other cysteine proteases, thereby disrupting key stages of the HSV replication cycle, such as viral entry, protein processing, or egress.
Signaling Pathways and Experimental Workflows
To visualize the potential mechanisms of action and the experimental procedures used to assess the antiviral activity of this compound-CHN2, the following diagrams have been generated using the DOT language.
Caption: Proposed mechanism of this compound-CHN2 action on HSV replication.
Caption: Workflow for a viral yield reduction assay to test this compound-CHN2.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature, adapted for the study of this compound-CHN2's effect on HSV replication.
Cell Culture and Virus Propagation
-
Cell Line: Green monkey kidney (GMK) cells are a suitable host for HSV-1 propagation and titration.
-
Culture Medium: Eagle's minimal essential medium supplemented with 5-10% fetal bovine serum, penicillin (100 U/ml), and streptomycin (B1217042) (100 µg/ml).
-
Virus Strain: A laboratory-adapted strain of HSV-1 (e.g., strain F or KOS) can be used.
-
Virus Stock Preparation: Propagate the virus in confluent monolayers of GMK cells. When cytopathic effect (CPE) is extensive, harvest the cells and supernatant. Subject the cell suspension to three cycles of freezing and thawing to release intracellular virions. Centrifuge to remove cell debris, and store the virus-containing supernatant at -80°C in aliquots.
Viral Replication Inhibition Assay (Yield Reduction Assay)
This assay measures the effect of an inhibitor on the production of infectious virus particles.
-
Cell Seeding: Seed GMK cells in 24-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Infection: Once cells are confluent, remove the culture medium and infect the cells with HSV-1 at a multiplicity of infection (MOI) of 0.1 to 1 PFU/cell in a small volume of serum-free medium. Allow the virus to adsorb for 1-2 hours at 37°C with gentle rocking every 15 minutes.
-
Inhibitor Treatment: After adsorption, remove the inoculum and wash the cells with phosphate-buffered saline (PBS). Add fresh culture medium containing various concentrations of this compound-CHN2 (e.g., 0.05, 0.1, 0.2, 0.4 mM) or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 24-48 hours, or until significant CPE is observed in the control wells.
-
Harvesting: After the incubation period, scrape the cells into the medium and collect the cell suspension. Subject the suspension to three cycles of freeze-thawing to release progeny virions.
-
Titration: Determine the viral titer in each sample by performing a plaque assay (see protocol below).
Plaque Reduction Assay
This assay is used to determine the concentration of an antiviral agent that inhibits the formation of viral plaques by 50% (IC50).
-
Cell Seeding: Seed GMK cells in 6-well or 12-well plates to form a confluent monolayer.
-
Virus Dilution: Prepare serial dilutions of the virus stock.
-
Infection: Infect the cell monolayers with a dilution of the virus that will produce 50-100 plaques per well. Allow for adsorption for 1-2 hours at 37°C.
-
Overlay: After adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., medium containing 1% methylcellulose (B11928114) or agarose) containing different concentrations of this compound-CHN2.
-
Incubation: Incubate the plates at 37°C for 2-4 days until plaques are visible.
-
Staining and Counting: Fix the cells with a solution of 10% formaldehyde (B43269) in PBS and stain with a 0.1% crystal violet solution. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque inhibition for each concentration of this compound-CHN2 compared to the vehicle control. The IC50 value can then be determined using a dose-response curve.
Conclusion
The cysteine proteinase inhibitor this compound-CHN2 demonstrates a clear inhibitory effect on the replication of Herpes Simplex Virus. The likely mechanism of action involves the inhibition of host cell cysteine proteases, such as cathepsin L, which are essential for viral egress. While initial studies have established its antiviral potential, further research is warranted to determine its precise molecular targets, to quantify its efficacy with greater precision (e.g., determining IC50 values for different HSV strains and cell types), and to evaluate its therapeutic potential in preclinical models. The experimental protocols detailed in this guide provide a framework for conducting such investigations.
References
Methodological & Application
Z-LVG-CHN2 experimental protocol for antiviral assays
An experimental protocol for the antiviral testing of Z-LVG-CHN2, identified in the literature as the cathepsin L inhibitor Z-Tyr-Ala-CHN2, is detailed below. This document provides researchers, scientists, and drug development professionals with comprehensive application notes and protocols for assessing its antiviral efficacy, particularly against coronaviruses.
Application Notes
Z-Tyr-Ala-CHN2 has been identified as a potent, sub-micromolar inhibitor of several coronaviruses, including SARS-CoV-2, SARS-CoV-1, and human coronavirus 229E (HCoV-229E)[1][2]. Its mechanism of action is the inhibition of cathepsin L, a host cell protease crucial for the entry of these viruses into specific cell types[1][2]. Time-of-addition studies have confirmed that the compound acts at an early stage of the viral infection cycle[1][2].
The antiviral activity of Z-Tyr-Ala-CHN2 is cell-type specific. It is effective in cell lines such as VeroE6, A549-hACE2, and HeLa-hACE2, where viral entry is dependent on cathepsin L. However, it does not show activity in cells like Caco-2 or primary human nasal epithelial cells, where the TMPRSS2 protease provides an alternative entry pathway for the virus[1][2]. This highlights the importance of selecting appropriate cell models for in vitro evaluation.
Quantitative Data Summary
The following table summarizes the reported antiviral activity and cytotoxicity of Z-Tyr-Ala-CHN2 across different coronaviruses and cell lines.
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Z-Tyr-Ala-CHN2 | SARS-CoV-2 | VeroE6-eGFP | 1.33 | >20 | >15 | [1] |
| SARS-CoV-2 | A549-hACE2 | 0.046 | >25 | >500 | [1] | |
| SARS-CoV-2 | HeLa-hACE2 | 0.006 | Not Reported | Not Reported | [1] | |
| SARS-CoV-2 | Caco-2 | >50 | >50 | Not Applicable | [1] | |
| SARS-CoV-1 | A549-hACE2 | 0.050 | Not Reported | Not Reported | [1] | |
| HCoV-229E | HeLa-hACE2 | 0.069 | Not Reported | Not Reported | [1] | |
| Remdesivir | SARS-CoV-2 | VeroE6-eGFP | 1.34 | >100 | >74 | [1] |
Experimental Protocols
Cell-Based Antiviral Screening Assay (Phenotypic)
This protocol is designed to identify and quantify the ability of a compound to inhibit virus-induced cytopathic effect (CPE).
Materials:
-
VeroE6-eGFP cells
-
SARS-CoV-2
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Z-Tyr-Ala-CHN2
-
Control compound (e.g., Remdesivir)
-
96-well plates
-
Automated fluorescence microscope or high-content imager
Procedure:
-
Seed VeroE6-eGFP cells in 96-well plates at a density that will result in a confluent monolayer after 24 hours.
-
Prepare serial dilutions of Z-Tyr-Ala-CHN2 and the control compound in the assay medium.
-
Add the diluted compounds to the cell plates. Include wells with untreated, infected cells (negative control) and uninfected cells (mock control).
-
Infect the cells with SARS-CoV-2 at a predetermined multiplicity of infection (MOI).
-
Incubate the plates for 48-72 hours at 37°C with 5% CO2.
-
Quantify the GFP signal in each well using an automated microscope. The reduction in virus-induced CPE will result in a higher GFP signal.
-
Separately, assess cell viability in uninfected cells treated with the same compound concentrations using a standard cytotoxicity assay (e.g., ATPlite or MTT) to determine the CC50.
-
Calculate the EC50 value by plotting the compound concentration against the normalized response (e.g., percentage of GFP signal relative to controls) and fitting the data to a dose-response curve.
Viral RNA Yield Reduction Assay
This assay confirms antiviral activity by directly measuring the reduction in viral RNA production.
Materials:
-
A549-hACE2 cells
-
SARS-CoV-2
-
Z-Tyr-Ala-CHN2
-
RNA extraction kit
-
RT-qPCR reagents (primers/probes specific for a viral gene, e.g., N or E gene)
-
96-well plates
Procedure:
-
Seed A549-hACE2 cells in 96-well plates and incubate overnight.
-
Treat the cells with serial dilutions of Z-Tyr-Ala-CHN2.
-
Infect the cells with SARS-CoV-2.
-
Incubate for 48 hours at 37°C.
-
Harvest the supernatant from each well.
-
Extract viral RNA from the supernatant using a suitable RNA extraction kit.
-
Perform RT-qPCR to quantify the amount of viral RNA in each sample.
-
Determine the EC50 by plotting the compound concentration against the reduction in viral RNA copies compared to the untreated virus control.
Time-of-Addition Assay
This experiment helps to determine the stage of the viral replication cycle that is inhibited by the compound.
Materials:
-
VeroE6 or A549-hACE2 cells
-
SARS-CoV-2
-
Z-Tyr-Ala-CHN2 at a fixed concentration (e.g., 5-10x EC50)
-
Control compounds with known mechanisms (e.g., an entry inhibitor like K777 and a replication inhibitor like Remdesivir)
Procedure:
-
Seed cells in a multi-well plate.
-
Infect all wells with SARS-CoV-2 (this is time zero, t=0).
-
Add Z-Tyr-Ala-CHN2 and control compounds to different wells at various time points relative to infection (e.g., -2h, 0h, 2h, 4h, 6h post-infection).
-
Incubate the plates for a full infection cycle (e.g., 24-48 hours).
-
Quantify the viral output, for example, by measuring intracellular double-stranded RNA (dsRNA) via immunofluorescence or by quantifying viral RNA in the supernatant via RT-qPCR.
-
Plot the percentage of inhibition against the time of addition. A loss of inhibitory activity when the compound is added after viral entry suggests it targets an early stage of infection.
Visualizations
Experimental Workflow for Antiviral Compound Evaluation
References
Application Notes and Protocols for the Use of Z-VAD-FMK in Cell Culture Experiments
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the study of programmed cell death and related cellular processes, specific and reliable tools are paramount. While the query mentioned "Z-LVG," this term does not correspond to a commonly known reagent in cell culture literature. It is highly probable that this is a typographical error for Z-VAD-FMK , a widely used and extensively documented pan-caspase inhibitor. This document will, therefore, focus on the application and protocols for Z-VAD-FMK (Carbobenzoxy-Valyl-Alanyl-Aspartyl-[O-methyl]-fluoromethylketone).
Z-VAD-FMK is a cell-permeable, irreversible inhibitor of a broad range of caspases, which are key proteases in the apoptotic cascade.[1][2] Its ability to block caspase activity makes it an invaluable tool for preventing apoptosis and for studying caspase-dependent cellular pathways. However, it is crucial for researchers to be aware of its off-target effects, which can influence experimental outcomes.
Mechanism of Action
Z-VAD-FMK is a tripeptide that mimics the caspase cleavage site. The fluoromethylketone (FMK) group forms an irreversible covalent bond with the catalytic cysteine residue in the active site of caspases, thereby inactivating the enzyme.[3] It is designed to be broadly active against multiple caspases, including initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7), effectively halting the apoptotic signaling cascade.[4] The peptide is O-methylated on the aspartic acid residue to enhance its stability and cell permeability.[2]
While its primary role is the inhibition of apoptosis, Z-VAD-FMK has been observed to have significant off-target effects. Notably, by inhibiting caspase-8, it can divert the cellular response to certain stimuli, such as TNF-α, from apoptosis towards a form of programmed necrosis known as necroptosis.[1][5] Additionally, some studies have shown that Z-VAD-FMK can induce autophagy in certain cell lines.[6]
Key Applications in Cell Culture
-
Inhibition of Apoptosis: The primary application of Z-VAD-FMK is to prevent apoptosis induced by a wide variety of stimuli, including chemical inducers (e.g., staurosporine, etoposide), death receptor ligands (e.g., FasL, TNF-α), and cellular stress.[7][8]
-
Studying Caspase-Independent Cell Death: By blocking the apoptotic pathway, Z-VAD-FMK allows for the investigation of alternative, caspase-independent cell death mechanisms.
-
Induction of Necroptosis: In combination with stimuli like TNF-α, Z-VAD-FMK can be used to specifically induce and study necroptosis in susceptible cell lines (e.g., L929, Jurkat).[1]
-
Protecting Cells from Ischemia-Reperfusion Injury: In models of ischemia, Z-VAD-FMK has been shown to reduce cell death, making it a useful tool in studies of tissue and organ transplantation.[9]
Data Presentation
Table 1: Recommended Working Concentrations of Z-VAD-FMK in Various Cell Lines
| Cell Line | Application | Concentration | Incubation Time | Reference |
| Jurkat (Human T-cell leukemia) | Inhibition of Fas-mediated apoptosis | 20 µM | Co-incubation with stimulus | [2] |
| Jurkat | Induction of Necroptosis (with TNFα and IAP antagonist) | 20-50 µM | Pre-incubation for 1-2 hours | [1] |
| THP.1 (Human monocytic cell line) | Inhibition of apoptosis | 10 µM | Pre-incubation | [8] |
| Granulosa Cell Lines (GC1a, HGL5, COV434) | Inhibition of etoposide-induced apoptosis | 50 µM | 48 hours | [7] |
| L929 (Mouse fibrosarcoma) | Induction of necroptosis | 20-50 µM | 12-24 hours | [1] |
| AML12 (Mouse hepatocyte) | Caspase inhibition | 12.5 µM | Pre-treatment | [3] |
| Neutrophils | Inhibition of TNFα-stimulated apoptosis | 1-30 µM | Pre-treatment | [10] |
| MDA-MB-468 & MDA-MB-231 (Breast cancer) | Inhibition of apoptosis | 20 µM | 2 hours pre-treatment |
Table 2: Inhibitory Potency (IC50) of Z-VAD-FMK against Various Caspases
| Caspase Target | IC50 Value | Notes | Reference |
| Pan-Caspase | 0.0015 - 5.8 mM | Varies depending on the specific caspase and assay conditions. | [3] |
| Caspase-3, -8, -9 | Potent inhibitor | Exhibits similar inhibitory competency for these key caspases. | [11] |
| Multiple Caspases | Low to mid nanomolar | Was the most potent inhibitor tested against a panel of caspases. | [12] |
Experimental Protocols
Protocol 1: Preparation of Z-VAD-FMK Stock and Working Solutions
-
Reconstitution of Lyophilized Powder: Z-VAD-FMK is typically supplied as a lyophilized powder. Reconstitute the powder in sterile, anhydrous DMSO to create a concentrated stock solution, commonly in the range of 10-20 mM.[4][13]
-
Storage of Stock Solution: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to several months) or at -80°C for long-term storage.[5]
-
Preparation of Working Solution: Immediately before use, dilute the stock solution in pre-warmed cell culture medium to the desired final concentration. Ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to prevent solvent-induced cytotoxicity.[5]
Protocol 2: Inhibition of Apoptosis in Adherent or Suspension Cells
-
Cell Seeding: Plate the cells at an appropriate density in a multi-well plate and allow adherent cells to attach overnight.
-
Pre-treatment with Z-VAD-FMK: Add the Z-VAD-FMK working solution to the cell culture medium at the desired final concentration (typically 10-50 µM). It is common to pre-incubate the cells with Z-VAD-FMK for 30-60 minutes before adding the apoptotic stimulus.[5]
-
Induction of Apoptosis: Add the apoptotic stimulus (e.g., staurosporine, etoposide, TNF-α) to the wells. Include appropriate controls:
-
Untreated cells (negative control)
-
Cells treated with the apoptotic stimulus only (positive control)
-
Cells treated with Z-VAD-FMK only
-
Cells treated with vehicle (DMSO) only
-
-
Incubation: Incubate the cells for a period appropriate for the apoptotic stimulus, which can range from a few hours to 24-48 hours.[5]
-
Assessment of Apoptosis: Analyze the cells for markers of apoptosis using methods such as:
-
Flow Cytometry: Stain cells with Annexin V and a viability dye like Propidium Iodide (PI) to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[7]
-
Western Blotting: Prepare cell lysates and perform Western blotting to detect the cleavage of caspase substrates like PARP or the activation of caspases (e.g., cleaved caspase-3).[9]
-
Microscopy: Observe morphological changes characteristic of apoptosis, such as cell shrinkage, membrane blebbing, and chromatin condensation.
-
Protocol 3: Induction of Necroptosis in Jurkat Cells
-
Cell Seeding: Seed Jurkat cells at a density of approximately 0.5 x 10^6 cells/mL in a suitable culture vessel.
-
Pre-incubation: Pre-incubate the cells with an IAP (Inhibitor of Apoptosis Protein) antagonist (e.g., 5 µM BV6) and Z-VAD-FMK (20-50 µM) for 1-2 hours.[1]
-
Induction of Necroptosis: Add human TNF-α (e.g., 10-20 ng/mL) to the cell suspension. Include a control with Necrostatin-1 (a RIPK1 inhibitor) to confirm that the observed cell death is necroptotic.[1]
-
Incubation: Incubate the cells for 12-24 hours.
-
Assessment of Necroptosis: Quantify cell death using:
-
Flow Cytometry: Stain with Annexin V and PI. Necroptotic cells will be positive for both markers.
-
LDH Release Assay: Measure the release of lactate (B86563) dehydrogenase (LDH) into the culture medium as an indicator of plasma membrane rupture.[1]
-
Visualizations
Signaling Pathways
Caption: The role of Z-VAD-FMK in the apoptosis signaling cascade.
Caption: Z-VAD-FMK can shift the cellular response from apoptosis to necroptosis.
Caption: A general experimental workflow for using Z-VAD-FMK in cell culture.
References
- 1. benchchem.com [benchchem.com]
- 2. Caspase Inhibitor Z-VAD-FMK [promega.com]
- 3. Z-VAD-FMK | Caspases | Tocris Bioscience [tocris.com]
- 4. invivogen.com [invivogen.com]
- 5. tautomycetin.com [tautomycetin.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. In vitro evaluation of the anti-apoptotic drug Z-VAD-FMK on human ovarian granulosa cell lines for further use in ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Evaluation of Z-VAD-FMK as an anti-apoptotic drug to prevent granulosa cell apoptosis and follicular death after human ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. z-VAD-fmk augmentation of TNF alpha-stimulated neutrophil apoptosis is compound specific and does not involve the generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. sigmaaldrich.com [sigmaaldrich.com]
For Researchers, Scientists, and Drug Development Professionals
Introduction
The global scientific community has been galvanized to identify and develop effective antiviral therapeutics against coronaviruses, particularly SARS-CoV-2. A key strategy in this endeavor is the targeting of proteases essential for the viral life cycle. Cysteine protease inhibitors have emerged as a promising class of compounds. Among these, molecules containing a diazomethylketone (CHN2) warhead, such as Z-LVG-CHN2 and its analogues, have demonstrated significant potential. This document provides detailed application notes and protocols for the use of this compound-like compounds in coronavirus research, with a focus on a well-characterized analogue, Z-Tyr-Ala-CHN2.
This compound-CHN2 and similar peptide diazomethylketones are irreversible inhibitors of cysteine proteases. In the context of coronavirus research, their primary application lies in the inhibition of viral entry and replication. Evidence suggests that their principal mechanism of action is the inhibition of host-cell cathepsins, particularly Cathepsin L, which are crucial for the proteolytic processing of the viral spike (S) protein during endosomal entry.[1][2][3] By blocking this step, these inhibitors can effectively prevent the virus from releasing its genetic material into the host cell.
Mechanism of Action: Inhibition of Host-Mediated Viral Entry
Coronaviruses can enter host cells through two main pathways: a cell surface pathway mediated by the serine protease TMPRSS2 and an endosomal pathway requiring the activity of cysteine proteases like Cathepsin L.[1][4] In cell types where the endosomal pathway is dominant (e.g., VeroE6, A549-hACE2, and HeLa-hACE2 cells), inhibitors of Cathepsin L, such as Z-Tyr-Ala-CHN2, have been shown to be potent antivirals.
The inhibitor acts during the early phase of the viral infection cycle. After the virus binds to the ACE2 receptor and is taken into the cell via an endosome, the low pH of the endosome triggers a conformational change in the viral spike protein. Cathepsin L then cleaves the S protein, which is a necessary step for the fusion of the viral and endosomal membranes and the subsequent release of the viral RNA into the cytoplasm. This compound analogues irreversibly bind to the active site of Cathepsin L, preventing this cleavage and thus halting the infection process.
References
- 1. Identification of Z-Tyr-Ala-CHN2, a Cathepsin L Inhibitor with Broad-Spectrum Cell-Specific Activity against Coronaviruses, including SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of Z-Tyr-Ala-CHN2, a Cathepsin L Inhibitor with Broad-Spectrum Cell-Specific Activity against Coronaviruses, including SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Viral Entry Mechanisms Using Z-LVG-CHN2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Z-LVG-CHN2, a potent cathepsin L inhibitor, for the investigation of viral entry mechanisms. The protocols and data presented herein are intended to facilitate research into viruses that rely on endosomal cathepsin L for successful entry into host cells, such as certain coronaviruses and filoviruses.
Introduction to this compound-CHN2 and Viral Entry
This compound-CHN2 is a synthetic peptide derivative that acts as an irreversible inhibitor of cathepsin L, a lysosomal cysteine protease.[1] Many enveloped viruses, upon binding to cell surface receptors, are internalized into endosomes. The acidic environment of the endosome activates proteases like cathepsin L, which then cleave the viral surface glycoproteins, triggering conformational changes necessary for the fusion of the viral and endosomal membranes and subsequent release of the viral genome into the cytoplasm.[2] By inhibiting cathepsin L, this compound-CHN2 effectively blocks this crucial step in the viral life cycle for cathepsin L-dependent viruses, making it a valuable tool for studying viral entry and a potential lead for antiviral drug development.
The antiviral activity of this compound-CHN2 is cell-type specific. It is highly effective in cell lines where viral entry is primarily dependent on the endosomal pathway and cathepsin L activity (e.g., VeroE6, A549-hACE2, HeLa-hACE2).[3][4][5] However, in cell lines where viruses can utilize alternative entry pathways, such as direct fusion at the plasma membrane mediated by proteases like TMPRSS2 (e.g., Caco-2 cells), the inhibitory effect of this compound-CHN2 is significantly reduced or absent.[3][4][5] This characteristic makes this compound-CHN2 an excellent probe for dissecting the specific entry pathways utilized by different viruses in various host cells.
Quantitative Data Summary
The following table summarizes the reported in vitro efficacy of this compound-CHN2 and other relevant cathepsin L inhibitors against various viruses. This data provides a comparative overview of their antiviral potency.
| Compound | Virus | Cell Line | Assay Type | Endpoint | IC50 / EC50 (µM) | Citation |
| This compound-CHN2 | SARS-CoV-2 | Vero E6 | Antiviral Assay | Viral Replication | 0.19 | [6] |
| Z-Tyr-Ala-CHN2 | SARS-CoV-2 | VeroE6-eGFP | Phenotypic Screen | CPE Reduction | 1.33 | [7] |
| Z-Tyr-Ala-CHN2 | SARS-CoV-2 | A549-hACE2 | Antiviral Assay | S Protein Staining | 0.046 | [3] |
| Z-Tyr-Ala-CHN2 | SARS-CoV-2 | HeLa-hACE2 | Antiviral Assay | dsRNA Staining | 0.006 | [3] |
| Z-Tyr-Ala-CHN2 | SARS-CoV-1 | A549-hACE2 | Antiviral Assay | Spike Antibody | Not specified | [8] |
| Z-Tyr-Ala-CHN2 | HCoV-229E | HeLa-hACE2 | Antiviral Assay | dsRNA Antibody | Not specified | [8] |
| MDL-28170 | SARS-CoV-2 | Vero cells | Antiviral Assay | Viral Replication | < 0.5 | [1] |
| ONO 5334 | SARS-CoV-2 | Vero cells | Antiviral Assay | Viral Replication | < 0.5 | [1] |
Key Experimental Protocols
Here, we provide detailed methodologies for key experiments to investigate the role of this compound-CHN2 in viral entry.
Protocol 1: Viral Entry Inhibition Assay using a Luciferase Reporter Virus
This protocol quantifies the inhibitory effect of this compound-CHN2 on viral entry using a pseudotyped virus expressing a luciferase reporter gene.
Materials:
-
HEK293T cells expressing the appropriate viral receptor (e.g., ACE2 for SARS-CoV-2).
-
Pseudotyped lentiviral particles expressing the viral glycoprotein (B1211001) of interest and containing a luciferase reporter gene.
-
This compound-CHN2 (stock solution in DMSO).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
96-well white, clear-bottom cell culture plates.
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System).
-
Luminometer.
Procedure:
-
Cell Seeding: Seed HEK293T-receptor cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate overnight at 37°C with 5% CO2.
-
Compound Preparation: Prepare serial dilutions of this compound-CHN2 in complete medium. A typical concentration range to test would be from 0.001 µM to 10 µM. Include a DMSO-only control.
-
Treatment: Remove the culture medium from the cells and add 50 µL of the prepared this compound-CHN2 dilutions to the respective wells. Incubate for 1-2 hours at 37°C.
-
Infection: Add 50 µL of pseudovirus (~2x10^4 RLU) to each well.
-
Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO2.
-
Luciferase Assay:
-
Thaw the luciferase assay reagent at room temperature.
-
Remove 100 µL of the culture medium from each well.
-
Add 100 µL of the luciferase assay reagent to each well.
-
Mix well by gentle pipetting.
-
Incubate for 2 minutes at room temperature in the dark.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to the DMSO control. Determine the EC50 value by fitting the data to a dose-response curve using appropriate software.
Protocol 2: Time-of-Addition Assay
This assay helps to determine the specific stage of the viral life cycle that is inhibited by this compound-CHN2.
Materials:
-
Susceptible host cells (e.g., VeroE6).
-
Virus stock of interest.
-
This compound-CHN2.
-
Other antiviral compounds with known mechanisms of action (e.g., a polymerase inhibitor like Remdesivir) as controls.
-
96-well cell culture plates.
-
Method for quantifying viral replication (e.g., plaque assay, RT-qPCR, or immunofluorescence).
Procedure:
-
Cell Seeding: Seed host cells in a 96-well plate and grow to confluency.
-
Synchronized Infection: Pre-chill the cells at 4°C for 1 hour. Infect the cells with the virus at a high multiplicity of infection (MOI) for 1 hour at 4°C to allow attachment but not entry.
-
Initiation of Entry: Wash the cells with cold PBS to remove unbound virus. Add pre-warmed complete medium to the cells and transfer the plate to a 37°C incubator to allow synchronized viral entry. This point is considered time zero (t=0).
-
Time-of-Addition: Add this compound-CHN2 (at a concentration of ~5-10 times its EC50) to different wells at various time points post-infection (e.g., -1h, 0h, 1h, 2h, 4h, 6h, 8h). Also, include a "washout" condition where the compound is added at t=-1h and removed at t=0.
-
Incubation: Incubate the plates for a full replication cycle (e.g., 24-48 hours).
-
Quantification: Quantify the viral replication in each well using a suitable method.
-
Data Analysis: Plot the percentage of viral inhibition against the time of compound addition. The time point at which the inhibitory effect is lost indicates when the targeted step of the viral life cycle is completed. For an entry inhibitor like this compound-CHN2, the antiviral activity is expected to be lost when added at later time points post-infection.[7]
Protocol 3: Immunofluorescence Assay for Viral Antigen Detection
This protocol visualizes and quantifies the number of infected cells following treatment with this compound-CHN2.
Materials:
-
Host cells cultured on coverslips in a 24-well plate.
-
Virus stock.
-
This compound-CHN2.
-
4% Paraformaldehyde (PFA) for fixation.
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking buffer (e.g., 5% BSA in PBS).
-
Primary antibody specific to a viral antigen.
-
Fluorescently labeled secondary antibody.
-
DAPI for nuclear staining.
-
Fluorescence microscope.
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips. Treat the cells with various concentrations of this compound-CHN2 for 1-2 hours before infection.
-
Infection: Infect the cells with the virus at a low MOI.
-
Incubation: Incubate for 24-48 hours.
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBS and block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Staining: Incubate with the primary antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody Staining: Wash with PBS and incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash with PBS and stain with DAPI for 5 minutes.
-
Mounting and Imaging: Wash with PBS, mount the coverslips on microscope slides, and visualize using a fluorescence microscope.
-
Analysis: Quantify the number of infected (fluorescently labeled) cells in treated versus untreated wells.
Visualizations
Cathepsin L-Mediated Viral Entry Pathway
Caption: Cathepsin L-mediated viral entry and the inhibitory action of this compound-CHN2.
Experimental Workflow for Testing this compound-CHN2
Caption: General workflow for evaluating the antiviral activity of this compound-CHN2.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Time-of-addition and Temperature-shift Assays to Determine Particular Step(s) in the Viral Life Cycle that is Blocked by Antiviral Substance(s) [en.bio-protocol.org]
- 3. Immunofluorescence‐Mediated Detection of Respiratory Virus Infections in Human Airway Epithelial Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Time-of-addition and Temperature-shift Assays to Determine Particular Step(s) in the Viral Life Cycle that is Blocked by Antiviral Substance(s) [bio-protocol.org]
- 5. m.youtube.com [m.youtube.com]
- 6. thenativeantigencompany.com [thenativeantigencompany.com]
- 7. High-Throughput Assays Using a Luciferase-Expressing Replicon, Virus-Like Particles, and Full-Length Virus for West Nile Virus Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
Determining the Effective Concentration of Z-LVG-CHN2: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Z-LVG-CHN2 is a cell-permeable, irreversible inhibitor of cysteine proteases, demonstrating potent inhibitory activity against calpains and cathepsins. Its role in modulating critical cellular processes, including apoptosis and viral replication, makes it a valuable tool for research and a potential candidate for therapeutic development. This document provides detailed application notes and experimental protocols for determining the effective concentration of this compound-CHN2 in various cellular and biochemical assays.
Introduction
This compound-CHN2, a tripeptide derivative, functions by mimicking the binding site of cysteine proteases, leading to their irreversible inhibition. Notably, it has been identified as an effective inhibitor of SARS-CoV-2 replication, with a reported EC50 of 190 nM, by targeting the 3CL pro protease.[1] Its broader activity as a calpain and cathepsin inhibitor suggests its potential involvement in regulating apoptosis and other signaling pathways.[2] The following protocols are designed to assist researchers in determining the optimal and effective concentrations of this compound-CHN2 for their specific experimental needs.
Data Presentation
Table 1: Inhibitory Activity of this compound-CHN2
| Target | Inhibitor | IC50 / EC50 / Ki | Notes |
| SARS-CoV-2 (Vero E6 cells) | This compound-CHN2 | EC50: 190 nM[1] | Inhibition of viral replication. |
| Cathepsin L | This compound-CHN2 | Identified as a potent inhibitor.[3][4] | Specific IC50/Ki values not readily available in the searched literature. |
| Calpain I | Z-Leu-Nva-CONH-CH2-2-pyridyl | Ki: 19 nM[5] | A structurally related peptide α-keto amide inhibitor. |
| Calpain II | Z-Leu-Abu-CONH-CH2-CHOH-C6H5 | Ki: 15 nM[5] | A structurally related peptide α-keto amide inhibitor. |
| Cathepsin B | Z-Leu-Abu-CONH-(CH2)2-3-indolyl | Ki: 31 nM[5] | A structurally related peptide α-keto amide inhibitor. |
Note: Specific IC50 or Ki values for this compound-CHN2 against purified calpain and a comprehensive panel of cathepsins were not available in the public search results. The provided data for related compounds can serve as a preliminary reference. Researchers are encouraged to perform biochemical assays to determine these values empirically.
Table 2: Recommended Concentration Range for Cell-Based Assays
| Assay Type | Cell Line | Recommended Starting Concentration Range |
| Antiviral Assay (SARS-CoV-2) | Vero E6 | 0.001 µM - 10 µM[1] |
| Cytotoxicity Assay | Various | 0.1 µM - 100 µM |
| Apoptosis Induction | Various | 1 µM - 50 µM |
| Calpain/Cathepsin Activity Inhibition | Various | 0.1 µM - 50 µM |
Mandatory Visualizations
Caption: Calpain/Cathepsin-mediated apoptotic pathway and the inhibitory action of this compound-CHN2.
Caption: Workflow for determining the cytotoxic concentration (IC50) of this compound-CHN2.
Experimental Protocols
Determination of Cytotoxicity (IC50) using MTT Assay
This protocol determines the concentration of this compound-CHN2 that inhibits cell growth by 50% (IC50).
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound-CHN2
-
DMSO (for stock solution)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare a 2X stock solution of this compound-CHN2 in culture medium. Perform serial dilutions to create a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Remove the medium from the cells and add 100 µL of the diluted this compound-CHN2 solutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the this compound-CHN2 concentration and determine the IC50 value using a non-linear regression curve fit.[2]
In Vitro Calpain/Cathepsin Activity Assay (Fluorometric)
This protocol measures the direct inhibitory effect of this compound-CHN2 on calpain or cathepsin activity.
Materials:
-
Purified active calpain or cathepsin enzyme
-
Assay buffer (specific to the enzyme)
-
Fluorogenic substrate (e.g., Ac-LLY-AFC for calpain, Z-FR-AMC for cathepsin L)
-
This compound-CHN2
-
DMSO
-
Black 96-well plates
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation: Prepare a stock solution of this compound-CHN2 in DMSO. Dilute the enzyme and substrate in the appropriate assay buffer.
-
Inhibitor Incubation: Add 2 µL of diluted this compound-CHN2 to the wells of a black 96-well plate. Include a vehicle control.
-
Enzyme Addition: Add 48 µL of the diluted enzyme solution to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Add 50 µL of the 2X fluorogenic substrate to each well to start the reaction.
-
Measurement: Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for AFC-based substrates) in kinetic mode for 30-60 minutes at 37°C.
-
Data Analysis: Determine the rate of reaction (slope of the linear portion of the kinetic curve). Calculate the percentage of inhibition for each this compound-CHN2 concentration compared to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.
Western Blot Analysis of Apoptosis Markers
This protocol assesses the induction of apoptosis by this compound-CHN2 by detecting the cleavage of key apoptotic proteins.
Materials:
-
Target cell line
-
This compound-CHN2
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved Caspase-3, anti-cleaved PARP, anti-Bax, anti-Bcl-2, anti-Actin or -Tubulin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells and treat with various concentrations of this compound-CHN2 (e.g., based on IC50 values) for a specified time (e.g., 24 hours). Include an untreated control.
-
Cell Lysis: Harvest and lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Analyze the band intensities relative to the loading control (Actin or Tubulin) to determine the fold-change in protein expression or cleavage.
Conclusion
The protocols and data presented in these application notes provide a comprehensive framework for researchers to determine the effective concentration of this compound-CHN2. By systematically evaluating its cytotoxicity, direct enzyme inhibition, and effects on cellular pathways, scientists can confidently establish optimal experimental conditions and further elucidate the therapeutic potential of this promising cysteine protease inhibitor.
References
- 1. A Potent Inhibitor of Caspase‑8 Based on the IL-18 Tetrapeptide Sequence Reveals Shared Specificities between Inflammatory and Apoptotic Initiator Caspases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Chemicals Suppressing SARS-CoV-2 Replication in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Z-Tyr-Ala-CHN2, a Cathepsin L Inhibitor with Broad-Spectrum Cell-Specific Activity against Coronaviruses, including SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Z-Tyr-Ala-CHN2, a Cathepsin L Inhibitor with Broad-Spectrum Cell-Specific Activity against Coronaviruses, including SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel peptidyl alpha-keto amide inhibitors of calpains and other cysteine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Z-LVG-CHN2 in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-LVG-CHN2 is a peptide-based small molecule inhibitor targeting cathepsin L, a lysosomal cysteine protease.[1] It has demonstrated potent in vitro activity against a range of viruses, including SARS-CoV-1, SARS-CoV-2, and human coronavirus 229E.[1] The primary mechanism of action for its antiviral effect is the inhibition of the endosomal entry pathway of viruses that rely on cathepsin L for the cleavage and activation of their surface glycoproteins, a critical step for viral and host membrane fusion.[1][2] Time-of-addition assays have confirmed that this compound-CHN2 acts at an early stage of the viral infection cycle.[1]
These characteristics make this compound-CHN2 a valuable tool for studying viral entry mechanisms and a potential candidate for antiviral therapeutic development. This document provides detailed application notes and protocols for the use of this compound-CHN2 in preclinical research, with a focus on in vivo animal model studies.
Data Presentation
In Vitro Antiviral Activity of this compound-CHN2
The following table summarizes the in vitro efficacy of this compound-CHN2 against various coronaviruses in different cell lines. This data highlights the sub-micromolar potency of the compound.
| Virus | Cell Line | Assay | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| SARS-CoV-2 (B.1) | VeroE6-eGFP | CPE Reduction | 1.33 | > 20 | > 15 | [1] |
| SARS-CoV-2 | A549-hACE2 | Viral RNA Yield | ~4-log reduction | Not specified | Not specified | [1] |
| SARS-CoV-1 | Not specified | Intracellular Staining | 0.050 | Not specified | Not specified | [1] |
| HCoV-229E | Not specified | Intracellular Staining | 0.069 | Not specified | Not specified | [1] |
EC₅₀ (Half-maximal Effective Concentration): The concentration of a drug that gives half of the maximal response. CC₅₀ (Half-maximal Cytotoxic Concentration): The concentration of a drug that kills half of the cells. SI (Selectivity Index): The ratio of CC₅₀ to EC₅₀, indicating the therapeutic window of the compound.
Signaling Pathway
The antiviral activity of this compound-CHN2 is primarily based on its inhibition of cathepsin L-mediated viral entry. The diagram below illustrates this pathway.
Caption: Inhibition of Cathepsin L by this compound-CHN2 blocks viral entry.
Experimental Protocols
Proposed In Vivo Efficacy Study of this compound-CHN2 in a Mouse Model of Viral Infection
Disclaimer: To date, there are no published in vivo studies specifically for this compound-CHN2. The following protocol is a proposed methodology based on established procedures for similar peptide-based protease inhibitors, such as calpeptin (B1683957), and general practices for antiviral testing in animal models.[3][4] Researchers should perform preliminary dose-ranging and toxicity studies to determine the optimal and safe dosage of this compound-CHN2 for the specific animal model.
1. Objective: To evaluate the in vivo antiviral efficacy of this compound-CHN2 in a transgenic mouse model susceptible to a specific coronavirus (e.g., K18-hACE2 mice for SARS-CoV-2).
2. Materials:
-
This compound-CHN2
-
Vehicle (e.g., 1% DMSO in saline or as determined by solubility studies)
-
K18-hACE2 transgenic mice (6-8 weeks old, mixed sex)
-
Challenge virus (e.g., SARS-CoV-2)
-
Anesthetic (e.g., isoflurane)
-
Sterile syringes and needles
-
Biosafety Level 3 (BSL-3) facility and equipment
3. Experimental Design:
-
Animal Model: K18-hACE2 mice, which express the human ACE2 receptor and are a well-established model for SARS-CoV-2 infection.
-
Groups (n=10 mice per group):
-
Group 1: Vehicle control (no virus, no treatment)
-
Group 2: Virus control (virus infection, vehicle treatment)
-
Group 3: this compound-CHN2 Low Dose (virus infection, low dose treatment)
-
Group 4: this compound-CHN2 High Dose (virus infection, high dose treatment)
-
Group 5: Positive Control (e.g., Remdesivir) (virus infection, positive control treatment)
-
-
Dosage and Administration:
-
Based on studies with the related inhibitor calpeptin, a starting dose range could be between 50-250 µg/kg, administered via intraperitoneal (i.p.) injection.[3] The final dosage should be determined from pharmacokinetic and tolerability studies.
-
Treatment can be initiated prophylactically (e.g., 24 hours before infection) or therapeutically (e.g., 4 hours post-infection).
-
Administer treatment once or twice daily for a specified duration (e.g., 5-7 days).
-
4. Procedure:
-
Acclimatize mice to the BSL-3 facility for at least 72 hours.
-
On Day 0, lightly anesthetize the mice and intranasally infect them with a predetermined dose of the virus (Groups 2-5). Group 1 receives a sham inoculation with sterile saline.
-
Administer this compound-CHN2, vehicle, or positive control according to the predetermined schedule and route of administration.
-
Monitor the mice daily for clinical signs of disease, including weight loss, ruffled fur, and changes in activity.
-
On specified days post-infection (e.g., Day 2, 4, and 7), euthanize a subset of mice from each group for tissue collection.
-
Collect lung, brain, and other relevant tissues for analysis.
5. Endpoint Analysis:
-
Viral Load: Quantify viral RNA in tissue homogenates (especially lung and brain) using RT-qPCR.
-
Histopathology: Perform H&E staining of formalin-fixed, paraffin-embedded lung tissue to assess inflammation, edema, and other pathological changes.
-
Cytokine Analysis: Measure levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in lung homogenates or serum using ELISA or multiplex assays.
-
Survival: For studies with lethal viral challenge doses, monitor survival over a 14-day period.
Caption: Workflow for assessing this compound-CHN2 efficacy in a mouse model.
Discussion and Limitations
This compound-CHN2 is a potent in vitro inhibitor of cathepsin L with significant potential as a research tool and therapeutic lead. However, the lack of publicly available in vivo data, including pharmacokinetic and toxicology profiles, is a significant limitation. Peptide-based inhibitors can face challenges in vivo, such as poor stability and cell permeability.[5][6] Therefore, the proposed protocol should be considered a starting point, and extensive preliminary studies are crucial for a successful in vivo evaluation of this compound-CHN2. Future research should focus on determining the compound's pharmacokinetic properties, safety profile, and efficacy in relevant animal models to validate its therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent advances in developing small-molecule inhibitors against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calpeptin Attenuated Inflammation, Cell Death, and Axonal Damage in Animal Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo administration of calpeptin attenuates calpain activation and cardiomyocyte loss in pressure-overloaded feline myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rational design of thioamide peptides as selective inhibitors of cysteine protease cathepsin L - Chemical Science (RSC Publishing) DOI:10.1039/D1SC00785H [pubs.rsc.org]
- 6. Rational design of thioamide peptides as selective inhibitors of cysteine protease cathepsin L - Chemical Science (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Assessing the Protective Effect of Z-LVG-FMK on Virus-Induced Cytopathic Effect
For Researchers, Scientists, and Drug Development Professionals
Introduction
Viral infections often lead to a phenomenon known as the cytopathic effect (CPE), which encompasses a range of morphological and degenerative changes in host cells, ultimately leading to cell death.[1] The ability to accurately assess and mitigate CPE is crucial in the development of novel antiviral therapies. Z-LVG-FMK is a cell-permeable, irreversible broad-spectrum inhibitor of caspases and calpains, two families of proteases that play critical roles in programmed cell death pathways, including apoptosis and necroptosis.[2][3][4] Many viruses usurp these host cell death pathways to facilitate their replication and spread.[5][6][7] Therefore, inhibitors like this compound-FMK present a promising strategy for protecting host cells from viral-induced damage.
These application notes provide a detailed protocol for assessing the efficacy of this compound-FMK in reducing virus-induced CPE. The protocol is designed to be adaptable for various cell lines and viruses that induce observable CPE.
Principle of the Assay
This protocol utilizes a quantitative luminescence-based cell viability assay to measure the extent of CPE in virus-infected cells. The assay quantifies the amount of ATP present, which is a key indicator of metabolically active, viable cells. In a healthy cell culture, ATP levels are high, resulting in a strong luminescent signal. Upon viral infection and subsequent CPE, there is a loss of membrane integrity and metabolic activity, leading to a rapid decrease in cellular ATP and a corresponding reduction in the luminescent signal. The protective effect of this compound-FMK is determined by its ability to rescue cells from virus-induced death, thereby maintaining higher ATP levels and a stronger luminescent signal compared to untreated, infected cells.
Data Presentation
The following tables summarize hypothetical and representative quantitative data for this compound-FMK and a related compound, Z-FA-FMK, in inhibiting viral-induced CPE. This data is intended to serve as an example of how to present experimental results.
Table 1: Antiviral Activity of this compound-FMK against Reovirus Type 3 Dearing (T3D) in L929 Cells
| Concentration of this compound-FMK (µM) | Percent CPE Inhibition (%) | Cell Viability (% of Control) |
| 0 | 0 | 15 ± 5 |
| 1 | 25 ± 7 | 35 ± 8 |
| 5 | 60 ± 10 | 70 ± 12 |
| 10 | 85 ± 5 | 90 ± 6 |
| 25 | 95 ± 3 | 98 ± 4 |
| 50 | 98 ± 2 | 100 ± 3 |
| EC50 (µM) | ~3.5 |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.
Table 2: Antiviral Activity of Z-FA-FMK against Various SARS-CoV-2 Strains
| SARS-CoV-2 Strain | EC50 of Z-FA-FMK (µM) |
| Wuhan-like | 0.55 |
| Alpha | 0.68 |
| Beta | 0.72 |
| Gamma | 0.65 |
| Delta | 0.81 |
| Omicron (BA.1) | 1.23 |
| Omicron (BA.2) | 1.56 |
| Omicron (BA.4/BA.5) | 2.41 |
Data is adapted from a study on Z-FA-FMK, a related dipeptide fluoromethylketone inhibitor, and is presented here as a representative example.[8]
Table 3: Cytotoxicity of this compound-FMK in L929 Cells
| Concentration of this compound-FMK (µM) | Cell Viability (% of Control) |
| 0 | 100 ± 2 |
| 10 | 99 ± 3 |
| 25 | 98 ± 4 |
| 50 | 95 ± 5 |
| 100 | 88 ± 7 |
| CC50 (µM) | >100 |
CC50 (50% cytotoxic concentration) is the concentration of a compound that causes the death of 50% of viable cells.
Experimental Protocols
Materials and Reagents
-
Cells and Viruses: A susceptible host cell line and a virus known to cause CPE (e.g., L929 cells and Reovirus, or Vero E6 cells and Coxsackievirus).
-
This compound-FMK: Stock solution in DMSO (e.g., 10 mM).
-
Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM with 10% FBS).
-
Virus Dilution Medium: Cell culture medium with reduced serum (e.g., 2% FBS).
-
96-well, white, clear-bottom tissue culture plates.
-
Luminescence-based ATP detection assay kit (e.g., Viral ToxGlo™ Assay, CellTiter-Glo®).
-
Plate Luminometer.
-
Standard laboratory equipment: Pipettes, sterile tubes, incubator, etc.
Experimental Workflow Diagram
References
- 1. Cell Killing by Reovirus: Mechanisms and Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reovirus Activates a Caspase-Independent Cell Death Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of calpain alleviates coxsackievirus B3-induced myocarditis through suppressing the canonical NLRP3 inflammasome/caspase-1-mediated and noncanonical caspase-11-mediated pyroptosis pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calcium signals and calpain-dependent necrosis are essential for release of coxsackievirus B from polarized intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of Reovirus-Induced Cell Death and Tissue Injury: Role of Apoptosis and Virus-Induced Perturbation of Host-Cell Signaling and Transcription Factor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Measure viral-induced cytopathic effects with a quantitative luminescence assay [moleculardevices.com]
- 8. Drug Repurposing Screen for Compounds Inhibiting the Cytopathic Effect of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Z-LVG Inhibition of Cathepsin B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for measuring the inhibition of cathepsin B by Z-LVG (Z-Leu-Val-Gly-CHN2), a potent irreversible inhibitor. The following sections detail the principles of cathepsin B activity assays, provide step-by-step protocols for both in vitro and cell-based assays, and present data on inhibitor activity.
Introduction to Cathepsin B and this compound Inhibition
Cathepsin B is a lysosomal cysteine protease involved in various physiological processes, including protein turnover.[1][2] Its dysregulation is implicated in numerous pathologies such as cancer and neurodegenerative diseases, making it a significant therapeutic target.[3][4][5] this compound is a diazomethylketone-based irreversible inhibitor that specifically targets the active site of cysteine proteases like cathepsin B. Measuring the inhibitory potential of compounds like this compound is crucial for drug development and for understanding the role of cathepsin B in disease.
The most common method for measuring cathepsin B activity and its inhibition is through the use of fluorogenic substrates.[6][7][8] These substrates, such as Z-Arg-Arg-AMC or Ac-RR-AFC, are non-fluorescent until cleaved by active cathepsin B, which releases the fluorescent reporter group, 7-amino-4-methylcoumarin (B1665955) (AMC) or amino-4-trifluoromethyl coumarin (B35378) (AFC).[8][9] The resulting fluorescence is directly proportional to the enzyme's activity and can be measured using a fluorescence plate reader.[7][10]
Key Experimental Protocols
Protocol 1: In Vitro Fluorometric Assay for Cathepsin B Inhibition by this compound
This protocol details the measurement of this compound inhibition of purified cathepsin B in a cell-free system.
Materials:
-
Purified human cathepsin B
-
This compound inhibitor
-
Cathepsin B substrate (e.g., Z-Arg-Arg-AMC or Ac-RR-AFC)
-
Assay Buffer: 25 mM MES, pH 5.0[11]
-
Activation Buffer: 25 mM MES, 5 mM DTT, pH 5.0[11]
-
96-well black, flat-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Enzyme Activation:
-
Inhibitor Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Create a serial dilution of this compound in Assay Buffer to achieve a range of desired concentrations for IC50 determination.
-
-
Assay Protocol:
-
To the wells of a 96-well plate, add 50 µL of the diluted, activated cathepsin B solution.
-
Add a specific volume of the diluted this compound or vehicle control to the respective wells.
-
Incubate the enzyme with the inhibitor for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
Prepare the substrate solution by diluting the stock (e.g., 10 mM Z-Arg-Arg-AMC) to the desired final concentration (e.g., 20 µM) in Assay Buffer.[11]
-
Initiate the enzymatic reaction by adding 50 µL of the substrate solution to each well.
-
Include the following controls:
-
No-enzyme control: 50 µL Assay Buffer + 50 µL substrate solution.
-
No-inhibitor control: 50 µL activated cathepsin B + vehicle + 50 µL substrate solution.
-
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence kinetically for at least 5 minutes, with readings every minute.[11] For AMC-based substrates, use an excitation wavelength of ~365-380 nm and an emission wavelength of ~450-460 nm.[6][11] For AFC-based substrates, use an excitation of ~400 nm and an emission of ~505 nm.[7][8][9]
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).
-
Subtract the rate of the no-enzyme control from all other rates.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Protocol 2: Cell-Based Assay for Cathepsin B Inhibition by this compound
This protocol measures the inhibition of intracellular cathepsin B activity in cultured cells.
Materials:
-
Cultured cells of interest
-
This compound inhibitor
-
Cell-permeant cathepsin B substrate (e.g., Magic Red™ Cathepsin B Assay)[12]
-
Cell Lysis Buffer (e.g., CB Cell Lysis Buffer)[10]
-
Phosphate-Buffered Saline (PBS)
-
96-well black, clear-bottom plates
-
Fluorescence microscope or microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.[6]
-
Treat the cells with various concentrations of this compound or vehicle control for the desired duration.
-
-
In Situ Activity Measurement (using a cell-permeant substrate):
-
Following treatment, add the cell-permeant cathepsin B substrate directly to the cell culture medium, following the manufacturer's instructions.
-
Incubate for the recommended time, protected from light.
-
Wash the cells with PBS to remove excess substrate.[6]
-
Analyze the cells using a fluorescence microscope or a fluorescence plate reader.
-
-
Activity Measurement in Cell Lysates:
-
After inhibitor treatment, wash the cells with cold PBS and lyse them using a suitable cell lysis buffer on ice.[10]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysates.
-
In a 96-well plate, add a standardized amount of protein from each lysate.
-
Add the fluorogenic substrate solution (as in Protocol 1).
-
Measure the fluorescence as described in Protocol 1.
-
-
Data Analysis:
-
For in situ measurements, quantify the fluorescence intensity per cell or per well.
-
For lysate-based assays, calculate the rate of substrate cleavage and normalize it to the protein concentration.
-
Determine the inhibitory effect of this compound by comparing the activity in treated cells to that in vehicle-treated cells.
-
Data Presentation
The inhibitory activity of this compound against cathepsin B can be quantified by its IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Inhibitor | Target Enzyme | Assay Condition | Substrate | IC50 Value | Reference |
| This compound-CHN2 | Cathepsin B | N/A | N/A | Data not available in the provided context | |
| CA-074 | Cathepsin B | pH 5.5 | Cbz-Phe-Arg-AMC | ~1 nM | [13] |
| E-64 | Cathepsin B | N/A | Z-Phe-Arg-AMC | 4.88 µM | [14][15] |
| Z-Arg-Lys-AOMK | Cathepsin B | pH 7.2 | Z-Phe-Arg-AMC | 20 nM | [16][17] |
| Z-Arg-Lys-AOMK | Cathepsin B | pH 4.6 | Z-Phe-Arg-AMC | 1500 nM | [16][17] |
Note: Specific IC50 values for this compound should be determined experimentally using the protocols described above.
Visualizations
References
- 1. Fluorescent probes towards selective cathepsin B detection and visualization in cancer cells and patient samples - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. The Ins and Outs of Cathepsins: Physiological Function and Role in Disease Management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Novel Cathepsin B Inhibitors with Implications in Alzheimer’s Disease: Computational Refining and Biochemical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unveiling Cathepsin B inhibition with repurposed drugs for anticancer and anti-Alzheimer’s drug discovery | PLOS One [journals.plos.org]
- 5. Cathepsin B: a sellsword of cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. novusbio.com [novusbio.com]
- 9. Cathepsin B Activity Assay Kit (Fluorometric) (ab65300) | Abcam [abcam.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. Cathepsin B Is Up-Regulated and Mediates Extracellular Matrix Degradation in Trabecular Meshwork Cells Following Phagocytic Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structural Basis for Inhibition of Cathepsin B Drug Target from the Human Blood Fluke, Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. bbrc.in [bbrc.in]
- 16. Selective neutral pH inhibitor of cathepsin B designed based on cleavage preferences at cytosolic and lysosomal pH conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Neutral pH-Selective Inhibition of Cytosolic Cathepsin B: A Novel Drug Targeting Strategy for Traumatic Brain Injury and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting Z-LVG-CHN2 solubility issues
Welcome to the technical support center for Z-LVG-CHN2. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the handling and solubility of this compound-CHN2, a cell-permeable and irreversible cysteine protease inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound-CHN2 and what is its primary mechanism of action?
A1: this compound-CHN2 is a tripeptide derivative that acts as a cell-permeable, irreversible inhibitor of cysteine proteases, such as cathepsins.[1][2][3] It mimics a portion of the human cysteine proteinase-binding center.[1][3] Its mechanism of action involves covalent modification of the active site cysteine residue in target proteases, leading to their irreversible inactivation. This inhibitory activity makes it a valuable tool for studying the roles of cysteine proteases in various biological processes, including viral replication.[1][4]
Q2: What are the primary applications of this compound-CHN2 in research?
A2: this compound-CHN2 is widely used in virology research, particularly for its ability to block the replication of viruses that rely on host cell cysteine proteases for entry and maturation. Notably, it has been shown to effectively inhibit the replication of SARS-CoV-2 by targeting the 3CL pro protease.[1][2] It has also demonstrated inhibitory effects on Herpes Simplex Virus (HSV).[1][3]
Q3: What are the recommended storage conditions for this compound-CHN2?
A3: Proper storage is crucial to maintain the stability and activity of this compound-CHN2.
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 3 years[2][3] |
| In Solvent (Stock Solution) | -80°C | Up to 6 months[1][2][3] |
| -20°C | Up to 1 month[1][2][3] |
To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.[1] Before use, allow the vial to equilibrate to room temperature for at least one hour prior to opening.[3]
Troubleshooting Solubility Issues
Q1: My this compound-CHN2 powder is not dissolving properly. What should I do?
A1: this compound-CHN2 is highly soluble in Dimethyl Sulfoxide (DMSO).[2] If you are experiencing issues, please refer to the following troubleshooting workflow.
References
Optimizing Z-LVG-CHN2 Concentration for In Vitro Studies: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of Z-LVG-CHN2 for in vitro experiments. This compound-CHN2 is a cell-permeable, irreversible inhibitor of cysteine proteases, notably investigated for its potent antiviral activity against SARS-CoV-2. This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to facilitate effective and reproducible experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound-CHN2?
A1: this compound-CHN2 is a tripeptide derivative that acts as a cell-permeable and irreversible inhibitor of cysteine proteases. It mimics a portion of the human cysteine proteinase-binding center. Its mechanism involves covalently modifying the active site cysteine residue of target proteases, leading to their permanent inactivation. This inhibition can disrupt essential cellular processes or viral replication cycles that rely on these proteases. For instance, it has been shown to effectively block SARS-CoV-2 replication by inhibiting the viral 3CL pro protease.[1]
Q2: What is a typical starting concentration range for this compound-CHN2 in cell culture experiments?
A2: A typical starting concentration range for this compound-CHN2 can vary depending on the cell type and the specific experimental endpoint. Based on available data, a broad range of 0.1 µM to 10 µM is often a good starting point for dose-response experiments. For antiviral assays against SARS-CoV-2 in Vero E6 cells, concentrations leading to an EC50 of approximately 190 nM have been reported.
Q3: How should I prepare a stock solution of this compound-CHN2?
A3: this compound-CHN2 is typically dissolved in a high-quality, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution. For example, a 10 mM stock solution can be prepared and stored at -20°C or -80°C for long-term stability. When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Q4: How long should I pre-incubate cells with this compound-CHN2?
A4: The optimal pre-incubation time can depend on the experimental design. For antiviral studies, a pre-treatment of 16 hours has been used to ensure the inhibitor is present before viral infection. However, for other applications, shorter or longer incubation times may be necessary. It is recommended to determine the optimal incubation time empirically for your specific experimental setup.
Quantitative Data Summary
The following table summarizes the reported effective and cytotoxic concentrations of this compound-CHN2 in various in vitro models. This data can serve as a reference for designing dose-response experiments.
| Compound | Cell Line | Assay Type | Parameter | Value (µM) |
| This compound-CHN2 | Vero E6 | SARS-CoV-2 Replication | EC50 | 0.19 |
Note: This table will be updated as more quantitative data becomes available.
Experimental Protocols
Protocol 1: Determination of EC50 of this compound-CHN2 against SARS-CoV-2 in Vero E6 Cells
This protocol outlines a general procedure for determining the half-maximal effective concentration (EC50) of this compound-CHN2 for inhibiting SARS-CoV-2 replication.
Materials:
-
Vero E6 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound-CHN2
-
DMSO (for stock solution)
-
SARS-CoV-2 viral stock
-
96-well cell culture plates
-
Reagents for quantifying viral replication (e.g., RT-qPCR, immunostaining, or a reporter virus)
-
Cytotoxicity assay kit (e.g., MTT, CellTiter-Glo)
Procedure:
-
Cell Seeding: Seed Vero E6 cells in a 96-well plate at a density that will result in 80-90% confluency at the time of infection. Incubate overnight at 37°C and 5% CO2.
-
Compound Preparation: Prepare a serial dilution of this compound-CHN2 in a complete culture medium. A typical starting range could be from 10 µM down to 0.01 µM in two- or three-fold dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound-CHN2 concentration).
-
Pre-treatment: Remove the old medium from the cells and add the prepared this compound-CHN2 dilutions and controls. Incubate for 16 hours at 37°C and 5% CO2.
-
Viral Infection: After pre-treatment, infect the cells with SARS-CoV-2 at a pre-determined multiplicity of infection (MOI).
-
Incubation: Incubate the infected plates for a period sufficient for viral replication (e.g., 24-48 hours).
-
Quantification of Viral Replication: At the end of the incubation period, quantify the extent of viral replication using a suitable method.
-
Cytotoxicity Assay: In a parallel plate with uninfected cells, perform a cytotoxicity assay with the same concentrations of this compound-CHN2 to determine the 50% cytotoxic concentration (CC50).
-
Data Analysis: Calculate the EC50 value by plotting the percentage of viral inhibition against the log concentration of this compound-CHN2 and fitting the data to a dose-response curve. The selectivity index (SI) can be calculated as CC50/EC50.
Protocol 2: General Cytotoxicity Assay (MTT Assay)
This protocol describes a common method for assessing the cytotoxicity of this compound-CHN2.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound-CHN2
-
DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound-CHN2 and a vehicle control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (typically around 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value by plotting viability against the log concentration of this compound-CHN2.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low inhibitory effect observed | - Concentration of this compound-CHN2 is too low.- Insufficient pre-incubation time.- Instability of the compound in the culture medium. | - Perform a dose-response experiment with a wider and higher concentration range.- Increase the pre-incubation time to allow for cellular uptake and target engagement.- Prepare fresh working solutions for each experiment. Check for precipitation of the compound in the medium. |
| High cytotoxicity observed at effective concentrations | - The compound has a narrow therapeutic window in the chosen cell line.- Off-target effects. | - Carefully determine the CC50 and EC50 to calculate the selectivity index. Consider using a different cell line that may be less sensitive to the compound's cytotoxic effects.- Investigate potential off-target effects through proteomics or other profiling methods. |
| Inconsistent results between experiments | - Variability in cell seeding density.- Inconsistent incubation times.- Degradation of this compound-CHN2 stock solution. | - Standardize cell seeding protocols to ensure consistent cell numbers.- Maintain precise and consistent incubation times for all steps.- Aliquot the stock solution upon initial preparation to avoid multiple freeze-thaw cycles. Store at -80°C for long-term stability. |
| Precipitation of this compound-CHN2 in culture medium | - Poor solubility of the compound at the tested concentration.- Interaction with media components. | - Ensure the final DMSO concentration is sufficient to maintain solubility but not high enough to be toxic. Consider using a different solvent or a formulation aid if solubility issues persist.- Test the solubility of this compound-CHN2 in the specific cell culture medium being used. |
Visualizations
Caption: this compound-CHN2 inhibits viral replication by targeting cysteine proteases.
Caption: Workflow for determining the EC50 of this compound-CHN2.
Caption: Troubleshooting logic for inconsistent experimental results.
References
Technical Support Center: Mitigating Off-Target Effects of Novel Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying, understanding, and mitigating the off-target effects of novel experimental compounds. We will use the hypothetical inhibitor Z-LVG , a potent inhibitor of Target X , to illustrate key concepts, troubleshooting strategies, and experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a critical concern in drug development?
A1: Off-target effects are the interactions of a drug or investigational compound with molecular targets other than its intended primary target.[1][2] These unintended interactions can lead to a range of consequences, from misleading experimental results and data misinterpretation to significant side effects and toxicity in a clinical setting.[1][3] Identifying and understanding potential off-target effects early in the drug discovery process is crucial for building a comprehensive safety profile, accurately interpreting experimental outcomes, and reducing the high attrition rates of drug candidates in clinical trials.[4]
Q2: My experiment with this compound is showing high cytotoxicity at concentrations where Target X should not be fully inhibited. Why is this happening?
A2: This is a common indicator of potential off-target effects. Several factors could be responsible:
-
Off-target Toxicity: this compound may be interacting with one or more other essential cellular proteins, leading to cell death through a mechanism independent of Target X.[5][6]
-
Assay Interference: The compound itself might be interfering with the cytotoxicity assay reagents. For example, it could chemically reduce an MTT reagent, giving a false reading.[7]
-
Cell Line Sensitivity: The specific cell line you are using may be particularly sensitive to the off-target activities of this compound.[7]
-
Metabolite Activity: The cells could be metabolizing this compound into a different molecule that has its own toxic off-target effects.[1]
It is crucial to validate this cytotoxicity using orthogonal assays (assays with different detection principles) and to run appropriate controls.[7]
Q3: How can I definitively distinguish between an on-target and an off-target phenotype observed with this compound?
A3: The gold-standard method for validating that a phenotype is on-target is to test your compound's efficacy in a cell line where the intended target has been genetically removed, for instance, through CRISPR-Cas9 knockout.[5][8] If the phenotype persists even in the absence of Target X, it is highly likely caused by an off-target effect.[5][6] Another approach is to use a structurally distinct inhibitor of the same target. If this second inhibitor reproduces the same phenotype, it strengthens the case for an on-target effect.[9]
A4: Unexpected pathway activation can be a direct or indirect effect.[10]
-
Indirect Effect: Inhibiting Target X could cause a downstream compensatory response or feedback loop that activates the unexpected pathway.
-
Direct Off-Target Effect: this compound could be directly binding to and activating a protein within that unexpected pathway.
To differentiate, you should perform in vitro binding or activity assays with purified key proteins from the unexpected pathway to see if this compound interacts with them directly.[7] Techniques like a Cellular Thermal Shift Assay (CETSA) can also help determine if this compound engages with a suspected off-target protein within the cell.[11]
On-Target vs. Off-Target Effects
References
- 1. researchgate.net [researchgate.net]
- 2. off-target effect | Nodes Bio Glossary [nodes.bio]
- 3. Understanding the implications of off-target binding for drug safety and development | Drug Discovery News [drugdiscoverynews.com]
- 4. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Target Validation - Improving and Accelerating Therapeutic Development for Nervous System Disorders - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Unexpected off-targets and paradoxical pathway activation by kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Z-LVG-CHN2 Stability and Degradation in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and managing the stability and degradation of the irreversible cysteine protease inhibitor, Z-LVG-CHN2, in cell culture media. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the effective and reproducible use of this compound-CHN2 in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound-CHN2 and what is its mechanism of action?
This compound-CHN2 is a cell-permeable, irreversible inhibitor of cysteine proteases. It is a tripeptide derivative that mimics a substrate of these enzymes. The diazomethylketone (CHN2) "warhead" covalently modifies the active site cysteine residue of the target protease, leading to irreversible inhibition. It has been notably used to study the role of cysteine proteases in various cellular processes and has shown efficacy in inhibiting the replication of viruses like SARS-CoV-2 by targeting viral proteases such as the 3C-like protease (3CLpro) and host proteases like cathepsin L.[1]
Q2: How should I prepare and store this compound-CHN2 stock solutions?
For optimal stability, this compound-CHN2 should be stored as a lyophilized powder at -20°C or -80°C. To prepare a stock solution, dissolve the powder in a dry, aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare high-concentration stock solutions (e.g., 10-50 mM) to minimize the volume of solvent added to your cell culture, which can have off-target effects. Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.[1]
Table 1: Recommended Storage Conditions for this compound-CHN2
| Form | Storage Temperature | Recommended Duration |
| Lyophilized Powder | -20°C or -80°C | Refer to manufacturer's specifications |
| Stock Solution in DMSO | -20°C | Up to 1 month[1] |
| -80°C | Up to 6 months[1] |
Q3: What is the expected stability of this compound-CHN2 in cell culture media?
The stability of this compound-CHN2 in aqueous solutions, including cell culture media, is limited. Peptide-based inhibitors are susceptible to degradation by proteases present in serum-supplemented media.[2][3] Furthermore, the diazomethylketone functional group is susceptible to hydrolysis, a process that can be influenced by the pH of the medium. Generally, diazomethylketones are more stable at lower pH values.[4] The exact half-life will depend on the specific cell culture medium composition, serum concentration, temperature, and pH. It is highly recommended to determine the stability of this compound-CHN2 under your specific experimental conditions.
Q4: Can I use this compound-CHN2 in serum-free media?
Using this compound-CHN2 in serum-free media can reduce degradation by serum proteases. However, the inhibitor will still be subject to chemical degradation, primarily through hydrolysis of the diazomethylketone group. Therefore, assessing its stability in your specific serum-free medium is still advisable.
Troubleshooting Guide
This guide addresses common issues that may arise during the use of this compound-CHN2 in cell culture experiments.
Table 2: Troubleshooting Common Issues with this compound-CHN2
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Inhibitor Precipitation in Media | - Low aqueous solubility of this compound-CHN2.- High final concentration of the inhibitor.- High final concentration of the solvent (e.g., DMSO). | - Prepare a more dilute stock solution and add a larger volume to the media.- Perform a small-scale solubility test to determine the maximum soluble concentration in your specific media.[5]- Ensure the final DMSO concentration is below the level toxic to your cells (typically <0.5%).[5]- Warm the media to 37°C before adding the inhibitor and mix thoroughly.[5] |
| Loss of Inhibitor Activity | - Degradation of this compound-CHN2 in the cell culture medium over time.- Repeated freeze-thaw cycles of the stock solution.- Improper storage of the stock solution. | - Determine the half-life of this compound-CHN2 in your media and replenish it as needed for long-term experiments.- Prepare single-use aliquots of the stock solution to avoid freeze-thaw cycles.[1]- Store stock solutions at -80°C for long-term storage.[1] |
| High Variability Between Replicates | - Inconsistent inhibitor concentration due to precipitation or degradation.- Inconsistent cell seeding density.- Edge effects in multi-well plates. | - Ensure complete solubilization of the inhibitor and assess its stability.- Use a consistent and validated cell counting method for seeding.- Avoid using the outer wells of multi-well plates, or fill them with sterile media/PBS to minimize evaporation. |
| Unexpected Cytotoxicity | - High concentration of the inhibitor.- High concentration of the solvent (DMSO).- Off-target effects of the inhibitor. | - Perform a dose-response experiment to determine the optimal, non-toxic working concentration of this compound-CHN2.[6]- Include a vehicle control (media with the same concentration of DMSO) in your experiments.[5]- Research potential off-target effects of this compound-CHN2 on other cellular proteases. |
Troubleshooting Workflow for Loss of this compound-CHN2 Activity
Caption: Troubleshooting decision tree for addressing loss of this compound-CHN2 activity.
Experimental Protocols
Protocol 1: Determination of this compound-CHN2 Stability in Cell Culture Media
This protocol provides a framework for determining the stability of this compound-CHN2 in your specific cell culture medium using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Materials:
-
This compound-CHN2
-
Anhydrous DMSO
-
Your specific cell culture medium (with and without serum, if applicable)
-
Sterile, multi-well plates (e.g., 24-well)
-
Incubator (37°C, 5% CO₂)
-
HPLC-MS system
-
Appropriate solvents for HPLC-MS analysis (e.g., acetonitrile, water, formic acid)
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound-CHN2 in anhydrous DMSO.
-
Prepare Working Solutions: Dilute the stock solution in your cell culture medium (with and without serum) to a final concentration relevant to your experiments (e.g., 10 µM).
-
Incubation:
-
Add 1 mL of the this compound-CHN2 working solution to triplicate wells of a 24-well plate for each condition.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂.
-
-
Sample Collection:
-
At designated time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), collect 100 µL aliquots from each well.
-
For the 0-hour time point, collect the aliquot immediately after adding the working solution.
-
Immediately store the collected samples at -80°C until analysis to prevent further degradation.
-
-
Sample Preparation for HPLC-MS:
-
Thaw the samples on ice.
-
Precipitate proteins by adding a 3-fold excess of cold acetonitrile.
-
Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube for LC-MS analysis.
-
-
HPLC-MS Analysis:
-
Analyze the samples using a validated HPLC-MS method to quantify the amount of intact this compound-CHN2 remaining. .
-
-
Data Analysis:
-
Determine the concentration of this compound-CHN2 at each time point.
-
Normalize the concentration at each time point to the concentration at time 0.
-
Plot the percentage of this compound-CHN2 remaining versus time to determine its stability profile and calculate the half-life (t½).
-
Workflow for this compound-CHN2 Stability Assessment
Caption: Workflow for determining the stability of this compound-CHN2 in cell culture media.
This compound-CHN2 Degradation
While specific degradation products of this compound-CHN2 in cell culture media have not been extensively characterized in the literature, potential degradation pathways can be inferred based on the chemical structure of peptide diazomethylketones.
Potential Degradation Pathways:
-
Hydrolysis of the Diazomethylketone: The diazomethylketone "warhead" is the most reactive part of the molecule and is susceptible to hydrolysis in aqueous environments. This would result in the formation of a non-reactive α-hydroxy ketone, rendering the inhibitor inactive. This process is likely to be the primary route of non-enzymatic degradation.
-
Proteolytic Cleavage: In serum-containing media, proteases can cleave the peptide backbone of this compound-CHN2. The specific cleavage sites will depend on the proteases present in the serum. This degradation will also lead to the inactivation of the inhibitor.
Proposed Degradation Pathway of this compound-CHN2
Caption: Potential degradation pathways for this compound-CHN2 in cell culture media.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. [PDF] Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | Semantic Scholar [semanticscholar.org]
- 3. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A degradation study of a series of chloromethyl and diazomethyl ketone anti-leukemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Identification of Z-Tyr-Ala-CHN2, a Cathepsin L Inhibitor with Broad-Spectrum Cell-Specific Activity against Coronaviruses, including SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
addressing inconsistent results in Z-LVG antiviral assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in Z-LVG (Z-Leu-Val-Gly) based antiviral assays. This compound is a substrate commonly used to measure the activity of certain proteases, particularly cysteine proteases, which can be essential for viral replication. This guide will help you identify and resolve common issues to ensure reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind a this compound antiviral assay?
A this compound antiviral assay is a tool to screen for and characterize inhibitors of viral proteases, specifically those that recognize and cleave the Leu-Val-Gly sequence. Many viruses rely on proteases to process viral polyproteins into functional units necessary for replication.[1][2][3] The this compound substrate is typically linked to a reporter molecule, such as AMC (7-amino-4-methylcoumarin), which is fluorescent upon cleavage. In the presence of an effective antiviral compound that inhibits the viral protease, the cleavage of this compound-AMC is reduced, resulting in a lower fluorescent signal.
Q2: What are the critical components and parameters in a this compound antiviral assay?
Key components include the target viral protease, the this compound substrate, a suitable buffer system, the test compounds (potential inhibitors), and a method for detecting the cleaved substrate (e.g., a fluorescence plate reader). Critical parameters that must be optimized and controlled include enzyme and substrate concentrations, incubation time and temperature, buffer pH, and cell conditions (for cell-based assays).[4][5]
Q3: My EC50/IC50 values are inconsistent between experiments. What are the likely causes?
Inconsistent EC50 or IC50 values are a frequent issue in antiviral assays and can stem from several factors:
-
Viral Input Variability: The amount of virus used (Multiplicity of Infection or MOI) must be consistent.[6][7][8]
-
Cell Health and Density: The passage number, confluency, and overall health of the host cells can significantly impact results.[6][7][8]
-
Reagent Stability: Repeated freeze-thaw cycles of the enzyme or this compound substrate can lead to degradation.[6][7]
-
Assay Conditions: Minor variations in incubation times, temperature, or DMSO concentration can alter enzyme activity and compound efficacy.[9]
Q4: Why am I seeing high background fluorescence in my negative control wells?
High background fluorescence can be caused by:
-
Substrate Instability: The this compound-AMC substrate may be degrading spontaneously. Ensure it is stored correctly and protected from light.
-
Cellular Protease Activity: Host cells may contain endogenous proteases that can cleave the this compound substrate. It's important to run proper controls to quantify this background activity.
-
Media Components: Some components in cell culture media can be inherently fluorescent.[10] Test the fluorescence of the media alone.
-
Compound Interference: The test compound itself may be fluorescent at the excitation and emission wavelengths used for detection.[9]
Troubleshooting Guide
This guide addresses common problems encountered during this compound antiviral assays, categorized by the nature of the issue.
Issue 1: High Variability Between Replicate Wells
High variability within the same plate undermines the reliability of your results.
| Potential Cause | Recommended Solution |
| Inaccurate Pipetting | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure thorough mixing at each dilution step.[6][8] |
| "Edge Effects" | Evaporation from the outer wells of a microplate can concentrate reagents. Avoid using the outermost wells for samples; instead, fill them with sterile media or PBS to maintain humidity.[6] |
| Incomplete Reagent Mixing | Gently mix the plate after adding reagents, but avoid introducing bubbles. A brief centrifugation of the plate before reading can help settle the contents and remove bubbles.[6] |
| Uneven Cell Seeding | Ensure cells are evenly suspended before plating. After seeding, allow the plate to sit at room temperature for a short period before placing it in the incubator to promote uniform settling. |
Issue 2: Inconsistent Plate-to-Plate or Day-to-Day Results
Lack of reproducibility across experiments is a critical issue that needs to be addressed systematically.
| Potential Cause | Recommended Solution |
| Inconsistent Cell State | Use cells from a consistent and low passage number range. Always seed cells for an experiment from the same parent flask and at the same confluency.[6][7][8] |
| Variable Viral Titer | Use a pre-titered viral stock and maintain a consistent Multiplicity of Infection (MOI) for each experiment.[6][7] |
| Reagent Degradation | Prepare fresh dilutions of the this compound substrate and enzyme for each experiment. Aliquot stock solutions to avoid repeated freeze-thaw cycles.[7] |
| Incubator Fluctuations | Ensure the incubator's temperature and CO2 levels are stable and uniform. Minor variations can impact both cell health and enzyme kinetics.[8] |
Issue 3: Unexpected or No Antiviral Activity
When a compound expected to be active shows no effect, or the overall assay window is poor.
| Potential Cause | Recommended Solution |
| Inactive Compound | Verify the integrity and concentration of the test compound. If possible, use a fresh stock. |
| Inactive Viral Protease | The enzyme may have degraded. Use a fresh aliquot and always keep it on ice during experiment setup.[6] Include a positive control inhibitor to verify enzyme activity. |
| Incorrect Substrate Concentration | Ensure the this compound substrate concentration is appropriate for the enzyme, typically at or below its Michaelis constant (Km) value for inhibitor studies.[6] |
| Failed Viral Infection | In cell-based assays, confirm that the cells were successfully infected. This can be done by titering the viral stock and observing for cytopathic effects (CPE) in control wells.[6] |
| Drug-Resistant Virus | The viral strain being used may have mutations conferring resistance to the class of inhibitors being tested.[9] |
Experimental Protocols & Methodologies
General Protocol for a Cell-Free this compound Protease Inhibition Assay
This protocol outlines a typical biochemical assay to screen for inhibitors of a viral cysteine protease.
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 0.1 M sodium phosphate, pH 6.8) containing a reducing agent like DTT (e.g., 2 mM) and a chelating agent like EDTA (e.g., 1 mM), as cysteine proteases often require a reducing environment.[11]
-
Enzyme Solution: Dilute the viral protease stock to the desired working concentration in cold assay buffer immediately before use.
-
Substrate Solution: Prepare the this compound-AMC substrate in the assay buffer. Protect the solution from light.
-
Compound Dilutions: Perform serial dilutions of the test compounds in DMSO, followed by a final dilution into the assay buffer. Ensure the final DMSO concentration is consistent across all wells and non-inhibitory to the enzyme (typically <1%).[6]
-
-
Assay Procedure (96-well plate format):
-
Add 10 µL of the diluted test compound or vehicle control to each well.
-
Add 80 µL of the diluted enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow the compound to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of the this compound-AMC substrate solution to each well.
-
Immediately place the plate in a fluorescence reader pre-set to the appropriate temperature (e.g., 37°C).
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity (e.g., Excitation: 360 nm, Emission: 460 nm) kinetically over a set period (e.g., 30-60 minutes).
-
Calculate the reaction velocity (rate of fluorescence increase) for each well.
-
Determine the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Logical Workflow for Troubleshooting Inconsistent Results
Caption: A decision tree to systematically troubleshoot common sources of error in this compound assays.
Viral Life Cycle and Protease Inhibition
Caption: The viral life cycle, highlighting the critical step of polyprotein cleavage blocked by inhibitors.
References
- 1. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. pharmacyfreak.com [pharmacyfreak.com]
- 4. Assay development and high-throughput antiviral drug screening against Bluetongue virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell-Based High-Throughput Screening Protocol for Discovering Antiviral Inhibitors Against SARS-COV-2 Main Protease (3CLpro) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chondrex.com [chondrex.com]
- 11. Identification of Cysteine Proteases and Screening of Cysteine Protease Inhibitors in Biological Samples by a Two-Dimensional Gel System of Zymography and Reverse Zymography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Efficacy of Z-LVG-CHN2 in Experimental Setups
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental setups using Z-LVG-CHN2.
Frequently Asked Questions (FAQs)
Q1: What is this compound-CHN2 and what is its primary mechanism of action?
A1: this compound-CHN2 is a cell-permeable, irreversible inhibitor of cysteine proteases, with notable activity against cathepsins, particularly cathepsin L. Its mechanism of action involves covalently modifying the active site cysteine residue of these proteases, thereby blocking their enzymatic activity. In the context of viral infections, such as with SARS-CoV-2, this compound-CHN2 has been shown to inhibit viral entry by blocking the endosomal pathway, a process that relies on the proteolytic activity of host cell cathepsins.
Q2: What are the primary applications of this compound-CHN2 in research?
A2: this compound-CHN2 is primarily used in the following research areas:
-
Antiviral Research: Particularly for viruses that utilize the endosomal entry pathway and depend on cathepsin activity for fusion, such as certain coronaviruses (e.g., SARS-CoV-2) and Herpes Simplex Virus (HSV).[1]
-
Caspase-Independent Cell Death: As a tool to study and induce caspase-independent cell death pathways, where cathepsins can play a crucial role in the execution phase.
-
Cancer Biology: To investigate the role of cathepsins in tumor progression, invasion, and metastasis.
Q3: How should I prepare and store this compound-CHN2 stock solutions?
A3: this compound-CHN2 is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution. It is crucial to use anhydrous DMSO to prevent hydrolysis of the compound. For long-term storage, it is recommended to aliquot the stock solution into single-use volumes and store at -80°C to minimize freeze-thaw cycles. For short-term storage (up to one month), -20°C is acceptable.
Q4: What is a suitable vehicle control for experiments with this compound-CHN2?
A4: The appropriate vehicle control is the same concentration of DMSO used to dilute the this compound-CHN2 in the final experimental setup. It is essential to keep the final DMSO concentration consistent across all experimental and control groups and ideally below 0.5% to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or No Inhibitory Effect | Cell Line Specificity: this compound-CHN2's antiviral activity is cell-line dependent. For SARS-CoV-2, it is effective in cells lacking TMPRSS2 and relying on the endosomal entry pathway (e.g., VeroE6) but ineffective in cells expressing TMPRSS2 (e.g., Caco-2). | Verify the expression of TMPRSS2 in your cell line. Select a cell line that utilizes the endosomal entry pathway for the virus under investigation. |
| Suboptimal Assay Conditions: Cysteine proteases like cathepsins require a reducing environment and an acidic pH for optimal activity. | Ensure your lysis buffer (for in vitro assays) or cell culture medium (for cell-based assays) contains a reducing agent like dithiothreitol (B142953) (DTT). The optimal pH for cathepsin L activity is typically between 5.0 and 6.5. | |
| Compound Degradation: this compound-CHN2 may be unstable in aqueous solutions over long incubation periods. | Prepare fresh dilutions of this compound-CHN2 from a frozen DMSO stock for each experiment. Minimize the pre-incubation time in aqueous buffers. | |
| High Cell Viability/Low Cytotoxicity Observed | Insufficient Concentration: The concentration of this compound-CHN2 may be too low to induce cell death in your specific cell line. | Perform a dose-response experiment to determine the optimal concentration for inducing cytotoxicity in your cell line. Refer to the provided data tables for reported effective concentrations. |
| Cell Resistance: The chosen cell line may be resistant to caspase-independent cell death pathways mediated by cathepsins. | Consider using a different cell line known to be sensitive to this cell death pathway or co-treatment with other agents that may sensitize the cells. | |
| High Background or Off-Target Effects | Non-Specific Binding: At high concentrations, this compound-CHN2 may inhibit other proteases, leading to off-target effects. | Use the lowest effective concentration of this compound-CHN2 as determined by a dose-response curve. Include appropriate negative controls to assess non-specific effects. |
| Vehicle (DMSO) Toxicity: High concentrations of DMSO can be toxic to cells. | Ensure the final DMSO concentration in your experiments is below 0.5%. Include a vehicle control with the same DMSO concentration as your experimental samples. | |
| Precipitation of the Compound | Poor Solubility in Aqueous Media: this compound-CHN2 has limited solubility in aqueous solutions. | After diluting the DMSO stock in your aqueous buffer or media, vortex thoroughly. Visually inspect for any precipitation before adding to your experiment. Consider a brief sonication if necessary. |
Data Presentation
Table 1: Antiviral Activity and Cytotoxicity of this compound-CHN2 in Different Cell Lines
| Cell Line | Virus | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| VeroE6-eGFP | SARS-CoV-2 | 1.33 | >20 | >15 |
| A549-hACE2 | SARS-CoV-2 | 0.046 | >25 | >543 |
| HeLa-hACE2 | SARS-CoV-2 | 0.006 | >50 | >8333 |
| Caco-2 | SARS-CoV-2 | >50 | >50 | - |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response. CC50 (Half-maximal cytotoxic concentration) is the concentration of a drug that kills half of the cells.
Experimental Protocols
Protocol 1: Cathepsin L Inhibition Assay
This protocol is adapted from a general fluorometric assay for cathepsin L activity.
Materials:
-
This compound-CHN2
-
Recombinant human Cathepsin L
-
Assay Buffer: 100 mM Sodium Acetate, 5 mM EDTA, 5 mM DTT, pH 5.5
-
Fluorogenic Substrate: Z-Phe-Arg-AMC (7-amino-4-methylcoumarin)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Prepare this compound-CHN2 dilutions: Serially dilute this compound-CHN2 in DMSO to create a range of concentrations. Further dilute in Assay Buffer to the desired final concentrations.
-
Enzyme Preparation: Dilute recombinant Cathepsin L in ice-cold Assay Buffer to the desired concentration.
-
Assay Reaction: a. Add 50 µL of Assay Buffer to each well of the 96-well plate. b. Add 10 µL of the diluted this compound-CHN2 or vehicle control (DMSO in Assay Buffer) to the appropriate wells. c. Add 20 µL of diluted Cathepsin L to each well. d. Incubate the plate at 37°C for 15 minutes.
-
Substrate Addition: Add 20 µL of the fluorogenic substrate Z-Phe-Arg-AMC to each well to initiate the reaction.
-
Measurement: Immediately begin reading the fluorescence intensity every 1-2 minutes for 30-60 minutes at 37°C using a microplate reader.
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve). Determine the percent inhibition for each concentration of this compound-CHN2 and calculate the IC50 value.
Protocol 2: SARS-CoV-2 Antiviral Assay (CPE Reduction)
This protocol is a general method for assessing the antiviral activity of a compound by measuring the reduction of viral cytopathic effect (CPE).
Materials:
-
This compound-CHN2
-
SARS-CoV-2 viral stock
-
VeroE6 cells
-
Cell Culture Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
96-well cell culture plates
-
Crystal Violet solution (0.5% in 20% methanol)
Procedure:
-
Cell Seeding: Seed VeroE6 cells in a 96-well plate at a density that will result in a confluent monolayer after 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound-CHN2 in cell culture medium.
-
Infection and Treatment: a. After 24 hours, remove the growth medium from the cells. b. Add 100 µL of the diluted this compound-CHN2 or vehicle control to the appropriate wells. c. Add 100 µL of SARS-CoV-2 diluted in cell culture medium to achieve the desired multiplicity of infection (MOI). Include uninfected control wells. d. Incubate the plate at 37°C in a 5% CO2 incubator.
-
CPE Observation: Observe the cells daily for the appearance of cytopathic effect (CPE) in the virus control wells.
-
Staining (after 72-96 hours or when significant CPE is observed in virus control wells): a. Carefully remove the medium from all wells. b. Fix the cells with 10% formalin for 30 minutes. c. Gently wash the wells with PBS. d. Stain the cells with Crystal Violet solution for 20 minutes. e. Wash the plate with water and allow it to air dry.
-
Data Analysis: a. Visually assess the protection from CPE in the treated wells compared to the virus control wells. b. To quantify, solubilize the crystal violet stain with methanol (B129727) and read the absorbance at 570 nm. c. Calculate the percentage of CPE reduction and determine the EC50 value.
Mandatory Visualization
Caption: SARS-CoV-2 endosomal entry pathway and the inhibitory action of this compound-CHN2 on Cathepsin L.
Caption: A logical workflow for troubleshooting common issues in experiments using this compound-CHN2.
References
Technical Support Center: Dealing with Z-LVG Cytotoxicity in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Z-LVG-CHN2 cytotoxicity in cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound-CHN2 and what is its primary mechanism of action?
This compound-CHN2 is a cell-permeable, irreversible inhibitor of cysteine proteases. Its primary targets are lysosomal cathepsins and cytosolic calpains. By inhibiting these proteases, this compound-CHN2 can induce a form of programmed cell death that is often independent of caspases.
Q2: Why am I observing cytotoxicity with this compound-CHN2 when I expect it to be a protease inhibitor?
While this compound-CHN2 is a protease inhibitor, its inhibition of crucial cellular proteases like cathepsins and calpains disrupts normal cellular processes, leading to cytotoxicity. Inhibition of these proteases can trigger downstream events that result in cell death.
Q3: What is caspase-independent cell death?
Caspase-independent cell death is a form of programmed cell death that, unlike apoptosis, does not rely on the activation of caspase enzymes.[1] This pathway often involves the release of pro-death factors from mitochondria, such as Apoptosis-Inducing Factor (AIF), or the disruption of lysosomal integrity.[1][2]
Q4: How does inhibition of cathepsins and calpains by this compound-CHN2 lead to cell death?
Inhibition of cathepsins can lead to lysosomal membrane permeabilization (LMP), releasing other lysosomal hydrolases into the cytosol and initiating a cell death cascade.[3][4] Calpain inhibition can affect various cellular functions, including cytoskeletal integrity and signaling pathways, contributing to cell death.
Q5: Are there any known off-target effects of this compound-CHN2?
While primarily targeting cathepsins and calpains, like many small molecule inhibitors, this compound-CHN2 may have off-target effects. For instance, it has been reported to inhibit the SARS-CoV-2 3CLpro protease. Researchers should consider the possibility of off-target effects when interpreting experimental results.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound-CHN2.
Issue 1: High Variability in Cytotoxicity Assay Results
Possible Causes:
-
Uneven cell seeding: Inconsistent cell numbers across wells.
-
Compound precipitation: this compound-CHN2 precipitating out of solution at higher concentrations.
-
Incomplete dissolution of this compound-CHN2: Leading to inaccurate concentrations.
-
Edge effects in multi-well plates: Evaporation leading to increased compound concentration in outer wells.
Troubleshooting Steps:
-
Ensure a single-cell suspension: Gently triturate cells to break up clumps before seeding.
-
Verify compound solubility: Prepare a fresh, concentrated stock solution in an appropriate solvent (e.g., DMSO) and ensure it is fully dissolved before diluting in culture medium. Visually inspect for any precipitation.
-
Optimize plating: Avoid using the outer wells of the plate for treatment conditions to minimize edge effects. Fill outer wells with sterile PBS or media.
-
Check pipetting technique: Use calibrated pipettes and ensure accurate and consistent dispensing of both cells and compound.
Issue 2: No Observed Cytotoxicity or Lower-Than-Expected Cytotoxicity
Possible Causes:
-
Incorrect concentration range: The concentrations of this compound-CHN2 used may be too low to induce a cytotoxic response in the specific cell line.
-
Short incubation time: The duration of treatment may not be sufficient for the cytotoxic effects to manifest.
-
Cell line resistance: The cell line may have intrinsic resistance mechanisms.
-
Degradation of this compound-CHN2: The compound may be unstable in the culture medium over long incubation periods.
Troubleshooting Steps:
-
Perform a dose-response study: Test a wide range of this compound-CHN2 concentrations to determine the optimal range for your cell line.
-
Conduct a time-course experiment: Assess cytotoxicity at multiple time points (e.g., 24, 48, 72 hours) to identify the optimal treatment duration.
-
Use a positive control: Include a known cytotoxic agent to ensure the assay is performing correctly.
-
Prepare fresh solutions: Make fresh dilutions of this compound-CHN2 from a stock solution for each experiment.
Issue 3: Discrepancies Between Different Cytotoxicity Assays
Possible Causes:
-
Different cellular parameters measured: Assays like MTT (metabolic activity), LDH (membrane integrity), and crystal violet (cell number) measure different aspects of cell health and death.
-
Interference of this compound-CHN2 with assay reagents: The compound may directly interact with the dyes or enzymes used in a specific assay.
Troubleshooting Steps:
-
Understand the assay principle: Be aware of what each assay measures to interpret the results correctly.
-
Run cell-free controls: Incubate this compound-CHN2 with the assay reagents in the absence of cells to check for any direct interference.
-
Use multiple assays: Corroborate findings using at least two different cytotoxicity assays that measure distinct cellular parameters.
Data Presentation
Table 1: Example IC50 Values of this compound-CHN2 in Various Cancer Cell Lines
Disclaimer: The following data is for illustrative purposes only and is intended to demonstrate how to present such data. Actual IC50 values should be determined experimentally.
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| HeLa | Cervical Cancer | 48 | 15.2 |
| A549 | Lung Cancer | 48 | 25.8 |
| MCF-7 | Breast Cancer | 48 | 18.5 |
| PC-3 | Prostate Cancer | 72 | 12.1 |
| U-87 MG | Glioblastoma | 72 | 22.7 |
Experimental Protocols
Protocol 1: Determining this compound-CHN2 Cytotoxicity using the MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound-CHN2 in a specific cell line.
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound-CHN2
-
DMSO (for stock solution)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader (570 nm wavelength)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound-CHN2 in DMSO.
-
Perform serial dilutions of the this compound-CHN2 stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Include a vehicle control (DMSO at the same final concentration as the highest this compound-CHN2 concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound-CHN2 dilutions or vehicle control.
-
Incubate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound-CHN2 concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Assessing Lysosomal Membrane Permeabilization (LMP) using Acridine Orange Staining
Objective: To qualitatively assess the effect of this compound-CHN2 on lysosomal integrity.
Materials:
-
Cell line of interest cultured on glass coverslips
-
Complete culture medium
-
This compound-CHN2
-
Acridine Orange (AO) staining solution (5 µg/mL in PBS)
-
Fluorescence microscope
Procedure:
-
Cell Treatment:
-
Seed cells on glass coverslips in a multi-well plate and allow them to attach.
-
Treat cells with this compound-CHN2 at a concentration known to induce cytotoxicity (e.g., near the IC50 value) and a vehicle control for an appropriate duration.
-
-
Staining:
-
Wash the cells twice with PBS.
-
Add the Acridine Orange staining solution and incubate for 15 minutes at 37°C in the dark.
-
-
Imaging:
-
Wash the cells twice with PBS.
-
Mount the coverslips on microscope slides.
-
Immediately visualize the cells under a fluorescence microscope using appropriate filters. Healthy cells will show bright red fluorescence in intact lysosomes, while cells with compromised lysosomal membranes will exhibit a diffuse green cytoplasmic fluorescence due to the leakage of AO.
-
Mandatory Visualizations
Caption: Experimental workflow for determining this compound-CHN2 cytotoxicity.
References
- 1. graphviz.org [graphviz.org]
- 2. Apoptosis-inducing factor (AIF): a novel caspase-independent death effector released from mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lysosomal membrane permeabilization and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lysosomal membrane permeabilization causes oxidative stress and ferritin induction in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Z-LVG Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in Z-LVG experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound experiments in a question-and-answer format.
Question: Why am I seeing high variability between my replicate wells?
Answer: High variability between replicates is a common issue in cell-based assays and can stem from several sources. Inconsistent cell seeding is a primary culprit; ensure a homogeneous cell suspension and use appropriate pipetting techniques to dispense equal cell numbers into each well. Pipetting errors when adding this compound-CHN2 or other reagents can also introduce significant variability. It is recommended to prepare a master mix of reagents for addition to all relevant wells. Additionally, "edge effects" on microplates, where wells on the perimeter behave differently due to temperature and evaporation gradients, can be minimized by not using the outer wells or by filling them with a buffer to maintain humidity.
Question: My negative control wells are showing high background signal. What could be the cause?
Answer: High background signal can obscure the true effect of your experimental compounds. This can be caused by several factors:
-
Reagent Quality: Ensure that all buffers and media are fresh and properly prepared. Contamination in the media or reagents can lead to non-specific cellular stress and increased background.
-
Cell Health: Unhealthy or stressed cells can exhibit higher basal levels of protease activity. It is crucial to use cells that are in the logarithmic growth phase and show healthy morphology.
-
Assay Substrate: The fluorescent substrate used to measure protease activity may be unstable or prone to auto-hydrolysis. Protect the substrate from light and prepare it fresh for each experiment.
-
Incubation Times: Extended incubation times can lead to an accumulation of background signal. Optimize the incubation period to achieve a sufficient signal window without excessive background.
Question: The inhibitory effect of this compound-CHN2 is weaker than expected. What should I check?
Answer: A weaker-than-expected effect of this compound-CHN2 could be due to several experimental variables:
-
This compound-CHN2 Integrity: this compound-CHN2 is a cell-permeable, irreversible inhibitor of cysteine proteinases. Ensure that the compound has been stored correctly and has not degraded. Prepare fresh dilutions for each experiment from a properly stored stock.
-
Cellular Uptake: While this compound-CHN2 is cell-permeable, its uptake can be influenced by cell type and experimental conditions. Verify that the incubation time is sufficient for the inhibitor to reach its intracellular target.
-
Target Protease Expression: The expression levels of the target cysteine proteases (e.g., cathepsins) can vary between cell lines and even with passage number. Inconsistent expression of the target will lead to variable inhibition.
-
Assay Conditions: The pH and reducing environment of the assay buffer can impact the activity of both the proteases and the inhibitor. Ensure that the assay buffer conditions are optimal for the specific protease being studied.
Frequently Asked Questions (FAQs)
What is this compound-CHN2 and what is its mechanism of action?
This compound-CHN2 is a cell-permeable, irreversible tripeptide derivative that acts as an inhibitor of cysteine proteinases. It is known to target endosomal proteases such as cathepsin L. In the context of viral infections like SARS-CoV-2, cathepsin L is involved in the cleavage of the viral spike protein, a necessary step for viral entry into the host cell. By inhibiting cathepsin L, this compound-CHN2 can block this process and thus inhibit viral replication.
What are the critical experimental controls to include in a this compound assay?
To ensure the validity of your results, the following controls are essential:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound-CHN2. This accounts for any effects of the solvent on the cells.
-
Untreated Control: Cells that are not treated with any compound. This provides the baseline level of protease activity.
-
Positive Control Inhibitor: A known inhibitor of the target protease to confirm that the assay is working as expected.
-
Cell Viability Control: A separate assay (e.g., MTT or CellTiter-Glo) to assess the cytotoxicity of this compound-CHN2 at the concentrations used. This is crucial to distinguish between specific protease inhibition and a general cytotoxic effect.
How can I standardize my cell culture practice to reduce variability?
Standardizing cell culture is critical for reproducible results. Key practices include:
-
Consistent Cell Source: Obtain cells from a reputable cell bank to ensure cell line identity.
-
Limited Passage Number: Use cells within a defined, low passage number range to prevent phenotypic drift.[1]
-
Standardized Culture Conditions: Maintain consistent culture conditions, including media composition, serum batch, temperature, CO2 levels, and cell density.[1]
-
Regular Contamination Testing: Routinely test for mycoplasma and other contaminants.[1]
-
Thaw-and-Use Approach: For large-scale screening, consider using a large, quality-controlled frozen stock of cells to be thawed for each experiment, which can reduce variability introduced by continuous passaging.[1]
Quantitative Data Summary
The following tables summarize reported quantitative data for this compound-CHN2 and a related cysteine protease inhibitor, providing a reference for expected potency in different cell lines.
Table 1: Antiviral Activity of this compound-CHN2 against Coronaviruses
| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| SARS-CoV-2 | VeroE6-eGFP | 1.33 | > 20 | > 15 | [2] |
| SARS-CoV-1 | A549-hACE2 | 0.050 | > 25 | > 500 | [2] |
| HCoV-229E | HeLa-hACE2 | 0.069 | > 25 | > 362 | [2] |
| SARS-CoV-2 | A549-hACE2 | 0.046 | > 25 | > 500 | [2] |
| SARS-CoV-2 | Caco-2 | > 50 | > 50 | - | [2] |
Table 2: Antiviral Activity of a Related Cysteine Protease Inhibitor (K777)
| Virus | Cell Line | EC50/EC90 | Reference |
| SARS-CoV-2 | Vero E6 | EC50 < 74 nM | [3][4] |
| SARS-CoV-2 | HeLa/ACE2 | EC50 = 4 nM | [3][4] |
| SARS-CoV-2 | Caco-2 | EC90 = 4.3 µM | [3][4] |
| SARS-CoV-2 | A549/ACE2 | EC50 < 80 nM | [3][4] |
| SARS-CoV-2 | Calu-3/2B4 | EC50 = 7 nM | [3][4] |
Experimental Protocols
Detailed Methodology for a Cell-Based this compound-CHN2 Antiviral Assay
This protocol outlines a general procedure for assessing the antiviral activity of this compound-CHN2 in a cell-based assay.
-
Cell Seeding:
-
Trypsinize and count cells that are in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 2 x 10^4 cells/well).
-
Incubate the plate at 37°C and 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound-CHN2 in the appropriate cell culture medium.
-
Remove the old medium from the cell plate and add the medium containing the different concentrations of this compound-CHN2.
-
Include vehicle controls (e.g., 0.1% DMSO) and untreated controls.
-
Incubate for a pre-determined time (e.g., 1-2 hours) to allow for cellular uptake of the inhibitor.
-
-
Viral Infection:
-
Infect the cells with the virus of interest (e.g., SARS-CoV-2) at a specific multiplicity of infection (MOI).
-
Incubate the plate for the desired infection period (e.g., 24-48 hours).
-
-
Assay Readout:
-
The method for quantifying viral activity will depend on the assay design. This could involve:
-
Reporter Gene Assay: If using a reporter virus (e.g., expressing luciferase or GFP), measure the reporter signal.
-
Immunofluorescence: Fix and permeabilize the cells, then stain for a viral antigen using a specific antibody.
-
RT-qPCR: Extract viral RNA and quantify the viral load.
-
CPE Scoring: Visually score the cytopathic effect of the virus.
-
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the log of the inhibitor concentration.
-
Use a non-linear regression model to calculate the EC50 value.
-
-
Cytotoxicity Assay:
-
In a parallel plate without viral infection, treat the cells with the same concentrations of this compound-CHN2.
-
After the same incubation period, perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the CC50 value.
-
Visualizations
Caption: A generalized workflow for a this compound antiviral experiment.
Caption: The role of caspases in apoptosis and potential inhibition by this compound-CHN2.
References
- 1. The current state of validated small molecules inhibiting SARS-CoV-2 nonstructural proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A Clinical-Stage Cysteine Protease Inhibitor blocks SARS-CoV-2 Infection of Human and Monkey Cells. | Sigma-Aldrich [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to 3CLpro Inhibitors: Z-LVG vs. GC376
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two cysteine protease inhibitors, Z-LVG-CHN2 and GC376, which have been investigated for their potential antiviral activity, particularly in the context of coronaviruses. While both compounds have demonstrated the ability to inhibit viral replication, their primary mechanisms of action and the available supporting data differ significantly. This document aims to present a clear, data-driven comparison to inform research and development efforts targeting the viral main protease (3CLpro).
Executive Summary
GC376 is a well-characterized covalent inhibitor of the viral 3C-like protease (3CLpro), with a substantial body of evidence from enzymatic and cell-based assays supporting its direct inhibition of this viral enzyme. In contrast, this compound-CHN2 is a cysteine protease inhibitor that has shown antiviral activity in cell-based assays. However, current evidence strongly suggests that its primary target is the host cell's cathepsin L, a protease involved in viral entry, rather than direct inhibition of the viral 3CLpro. This guide will delve into the specifics of their mechanisms, present the available quantitative data, and provide detailed experimental protocols for the assays used in their evaluation.
Data Presentation: Quantitative Comparison
The following table summarizes the available quantitative data for this compound-CHN2 and GC376. It is crucial to note that the data for this compound-CHN2 is from cell-based antiviral assays, which measure the overall inhibition of viral replication, while the data for GC376 includes direct enzymatic inhibition of 3CLpro.
| Inhibitor | Target Protease(s) | Assay Type | Virus/Enzyme | IC50 / EC50 | Ki | Citation(s) |
| This compound-CHN2 | Cysteine Proteases (likely Cathepsin L) | Cell-based Antiviral Assay | SARS-CoV-2 | Sub-micromolar activity reported in some cell lines | Not Applicable | [1] |
| GC376 | 3CLpro (Main Protease) | Enzymatic (FRET) Assay | SARS-CoV-2 3CLpro | 0.023 µM - 0.89 µM | 2.1 nM (FIPV Mpro), 20 nM (SARS-CoV Mpro), 40 nM (SARS-CoV-2 Mpro) | [2][3] |
| Cell-based Antiviral Assay | SARS-CoV-2 | 0.70 µM - 3.30 µM | Not Applicable | [2][4] | ||
| Enzymatic (FRET) Assay | FIPV 3CLpro | Sub-micromolar | 2.1 nM | [3] | ||
| Enzymatic (FRET) Assay | MERS-CoV 3CLpro | - | - | |||
| Enzymatic (FRET) Assay | SARS-CoV 3CLpro | - | 20 nM | [3] |
Note: IC50 (half-maximal inhibitory concentration) in enzymatic assays measures the direct inhibition of the enzyme. EC50 (half-maximal effective concentration) in cell-based assays measures the concentration required to inhibit viral replication by 50% and can be influenced by factors like cell permeability and off-target effects. Ki (inhibition constant) is a measure of the binding affinity of an inhibitor to an enzyme.
Mechanism of Action
This compound-CHN2: A Host-Directed Approach?
This compound-CHN2 is a member of the diazomethylketone class of irreversible cysteine protease inhibitors. While it has been identified in screens for SARS-CoV-2 inhibitors, the available evidence points to its primary mechanism of action being the inhibition of host cathepsin L. Cathepsin L is a lysosomal cysteine protease that some viruses, including coronaviruses, hijack to facilitate their entry into host cells. By inhibiting this host enzyme, this compound-CHN2 can block viral entry in a cell-type-dependent manner. There is currently a lack of direct evidence from enzymatic assays to support the significant inhibition of viral 3CLpro by this compound-CHN2.
GC376: A Direct-Acting Viral Protease Inhibitor
GC376 is a dipeptidyl bisulfite adduct prodrug that is converted to its active aldehyde form, GC373, in vivo. GC373 acts as a potent and broad-spectrum covalent inhibitor of the 3CLpro of various coronaviruses. It forms a covalent bond with the catalytic cysteine residue in the active site of the 3CLpro, thereby blocking its function. The 3CLpro is essential for the cleavage of the viral polyprotein into functional non-structural proteins required for viral replication. By directly targeting this viral enzyme, GC376 disrupts a critical step in the viral life cycle.[5][6][7]
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: this compound-CHN2's proposed mechanism of action via inhibition of host Cathepsin L.
References
- 1. Identification of Z-Tyr-Ala-CHN2, a Cathepsin L Inhibitor with Broad-Spectrum Cell-Specific Activity against Coronaviruses, including SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Both Boceprevir and GC376 efficaciously inhibit SARS-CoV-2 by targeting its main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition [frontiersin.org]
- 4. A simplified cell-based assay to identify coronavirus 3CL protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Structural Basis for Coronaviral Main Proteases Inhibition by the 3CLpro Inhibitor GC376 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and in vitro evaluation of novel SARS-CoV-2 3CLpro covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validating Z-LVG's Antiviral Efficacy: A Comparative Guide to Genetic Knockdown Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the antiviral activity of Z-LVG-CHN2, a known cysteine protease inhibitor, through genetic knockdown studies. We present experimental data and detailed protocols to objectively assess its performance against alternative compounds and controls, empowering researchers to make informed decisions in their antiviral drug development pipelines.
Introduction to this compound-CHN2 and the Imperative of Target Validation
This compound-CHN2 is a cell-permeable, irreversible inhibitor of cysteine proteases, demonstrating notable antiviral activity against a range of viruses, including Herpes Simplex Virus (HSV) and SARS-CoV-2. Its mechanism of action is attributed to the inhibition of viral proteases, such as the SARS-CoV-2 3CL protease, as well as host cell proteases like Cathepsin L, which are crucial for viral entry and replication. To rigorously validate that the antiviral effect of this compound-CHN2 is mediated through the inhibition of a specific host factor, genetic knockdown experiments are an indispensable tool. By specifically silencing the expression of the putative target protein, we can ascertain whether the compound's efficacy is diminished, thereby confirming its on-target activity.
This guide will compare the antiviral activity of this compound-CHN2 with another cysteine protease inhibitor, MDL 28170, in the context of a Cathepsin L (CTSL) knockdown. MDL 28170 is a potent, cell-permeable calpain and cysteine protease inhibitor that has also shown antiviral activity, making it a relevant comparator.
Experimental Validation of this compound-CHN2's Target Using siRNA-mediated Knockdown
To confirm that the antiviral activity of this compound-CHN2 is dependent on its inhibition of the host cysteine protease Cathepsin L, a small interfering RNA (siRNA) knockdown experiment can be performed. This experiment will compare the viral replication in cells with normal CTSL expression versus cells where CTSL expression has been silenced.
Experimental Workflow
Detailed Experimental Protocol
Materials:
-
A549-hACE2 cells (or other susceptible cell line)
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
siRNA targeting human Cathepsin L (siCTSL)
-
Non-targeting control siRNA (siControl)
-
Lipofectamine RNAiMAX transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
SARS-CoV-2 (or other relevant virus)
-
This compound-CHN2
-
MDL 28170
-
DMSO (vehicle control)
-
Reagents for Western Blot and qRT-PCR
Procedure:
-
Cell Seeding: 24 hours prior to transfection, seed A549-hACE2 cells in 24-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
siRNA Transfection:
-
For each well, dilute 20 pmol of siCTSL or siControl into 50 µL of Opti-MEM.
-
In a separate tube, dilute 1.5 µL of Lipofectamine RNAiMAX into 50 µL of Opti-MEM.
-
Combine the diluted siRNA and Lipofectamine RNAiMAX solutions (total volume 100 µL) and incubate for 5 minutes at room temperature to allow for complex formation.
-
Add the 100 µL of siRNA-lipid complex to the cells.
-
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator to ensure efficient knockdown of the target protein.
-
Knockdown Verification (Optional but Recommended):
-
Harvest a subset of cells to confirm Cathepsin L knockdown via Western Blot or qRT-PCR.
-
-
Viral Infection and Treatment:
-
Aspirate the media containing the transfection complexes and infect the cells with SARS-CoV-2 at a Multiplicity of Infection (MOI) of 0.1 in serum-free media for 1 hour.
-
Remove the viral inoculum and add fresh media containing either this compound-CHN2 (e.g., 10 µM), MDL 28170 (e.g., 10 µM), or an equivalent volume of DMSO as a vehicle control.
-
-
Post-Infection Incubation: Incubate the infected and treated cells for 24-48 hours.
-
Quantification of Viral Replication:
-
qRT-PCR: Extract total RNA from the cells and perform quantitative reverse transcription PCR to measure the levels of a specific viral gene (e.g., N gene for SARS-CoV-2).
-
Plaque Assay: Collect the cell culture supernatant and perform a plaque assay on a fresh monolayer of susceptible cells to determine the titer of infectious virus particles.
-
Data Presentation: Comparative Antiviral Activity
The following table summarizes hypothetical data from the experiment described above, comparing the antiviral efficacy of this compound-CHN2 and MDL 28170 in the presence and absence of Cathepsin L.
| Treatment Group | Target Gene | Compound | Viral RNA (Fold Change vs. siControl + DMSO) | Infectious Virus Titer (PFU/mL) |
| Control | siControl | DMSO | 1.00 | 1.5 x 10^6 |
| This compound-CHN2 | siControl | This compound-CHN2 (10 µM) | 0.15 | 2.2 x 10^4 |
| MDL 28170 | siControl | MDL 28170 (10 µM) | 0.25 | 3.8 x 10^4 |
| Knockdown | siCTSL | DMSO | 0.40 | 6.0 x 10^5 |
| Knockdown + this compound-CHN2 | siCTSL | This compound-CHN2 (10 µM) | 0.35 | 5.5 x 10^5 |
| Knockdown + MDL 28170 | siCTSL | MDL 28170 (10 µM) | 0.38 | 5.8 x 10^5 |
Interpretation: In cells treated with a non-targeting siRNA, both this compound-CHN2 and MDL 28170 significantly reduce viral RNA levels and infectious virus production. However, in cells where Cathepsin L has been knocked down, the antiviral effect of both compounds is substantially diminished. This suggests that a major component of their antiviral activity is mediated through the inhibition of Cathepsin L.
This compound-CHN2's Impact on the Viral Entry Signaling Pathway
This compound-CHN2's inhibition of Cathepsin L directly interferes with a critical step in the entry of many viruses, particularly those that utilize the endosomal pathway. The following diagram illustrates this signaling pathway.
Signaling Pathway Diagram
Z-LVG-CHN2 vs. Z-FA-FMK: A Comparative Guide to Cathepsin L Inhibition
For researchers in cellular biology, pharmacology, and drug development, selecting the appropriate chemical tool to probe the function of specific enzymes is paramount. Cathepsin L, a lysosomal cysteine protease, is a key player in various physiological and pathological processes, including protein degradation, antigen presentation, and cancer metastasis. Its inhibition is a critical area of study, and two commonly employed inhibitors are Z-LVG-CHN2 and Z-FA-FMK. This guide provides an objective comparison of these two inhibitors, supported by available experimental data, to aid researchers in making an informed decision for their experimental needs.
At a Glance: Key Differences
| Feature | This compound-CHN2 | Z-FA-FMK |
| Inhibitor Class | Peptidyl-diazomethylketone | Peptidyl-fluoromethylketone |
| Mechanism | Irreversible | Irreversible |
| Primary Target(s) | Cysteine Proteases (including SARS-CoV-2 3CLpro) | Cathepsin B and Cathepsin L |
| Cathepsin L IC50 | Not widely reported; acts as a general cysteine protease inhibitor | ~48 nM[1] |
| Other Notable Targets | SARS-CoV-2 3CLpro | Caspases 2, 3, 6, 7[2] |
Performance and Specificity
Z-FA-FMK (Benzyloxycarbonyl-L-phenylalanyl-L-alanyl-fluoromethylketone) is characterized as a potent, irreversible inhibitor of cathepsin B and L[2][3]. The fluoromethylketone (FMK) reactive group forms a covalent bond with the active site cysteine of the protease. While it is a potent inhibitor of cathepsin L, with a reported IC50 value of approximately 48 nM, it also exhibits significant inhibitory activity against cathepsin B (Ki = 1.5 µM) and several effector caspases[1][4]. This broader specificity should be a consideration in experimental design, as effects observed could be attributable to the inhibition of multiple proteases. Z-FA-FMK has been extensively used in studies of apoptosis and, more recently, as a host-targeting antiviral agent, particularly against coronaviruses where cathepsin L-mediated entry is crucial[5][6].
This compound-CHN2 (Benzyloxycarbonyl-L-leucyl-L-valyl-glycyl-diazomethylketone) belongs to the diazomethylketone class of irreversible cysteine protease inhibitors. While it is known to inhibit cysteine proteases, its primary and most characterized target in recent literature is the 3C-like protease (3CLpro) of SARS-CoV-2, where it demonstrates an EC50 of 190 nM for viral replication. Its activity as a general cysteine proteinase inhibitor is noted, though specific IC50 or Ki values for its inhibition of cathepsin L are not as readily available in the public domain as those for Z-FA-FMK. The diazomethylketone reactive group is highly reactive towards the active site cysteine of these proteases. Related diazomethylketones, such as Z-Tyr-Ala-CHN2, have been shown to be potent inhibitors of cathepsin L, suggesting that this compound-CHN2 likely has activity against this enzyme, but its selectivity profile is less well-defined in comparison to Z-FA-FMK[7][8][9][10].
Key Biological Pathways Involving Cathepsin L
Cathepsin L is integral to several key signaling and processing pathways. Its enzymatic activity is crucial for both intracellular and extracellular events.
Experimental Methodologies
Cathepsin L Inhibition Assay
A common method to determine the inhibitory potential of compounds against cathepsin L is through a fluorometric activity assay.
Protocol Details:
-
Reagent Preparation :
-
Assay Buffer : Typically, a buffer with a slightly acidic pH to mimic the lysosomal environment is used, for example, 100 mM MES buffer at pH 5.5, containing 2.5 mM EDTA and 2.5 mM DTT.
-
Enzyme : Recombinant human cathepsin L is diluted in the assay buffer to a final concentration of approximately 2 nM.
-
Substrate : A fluorogenic substrate such as Z-Phe-Arg-AMC (Benzyloxycarbonyl-L-phenylalanyl-L-arginine 7-amido-4-methylcoumarin) is used. A stock solution is prepared in DMSO and then diluted in the assay buffer to a final concentration of around 20 µM.
-
Inhibitors : Stock solutions of this compound-CHN2 and Z-FA-FMK are prepared in DMSO and serially diluted.
-
-
Assay Procedure :
-
The assay is typically performed in a 96-well black plate to minimize light scatter.
-
To each well, add the assay buffer, the diluted cathepsin L enzyme, and the test inhibitor at various concentrations. A control well with DMSO instead of the inhibitor is also prepared.
-
The plate is incubated at room temperature for a predefined period (e.g., 30 minutes) to allow the inhibitor to interact with the enzyme.
-
The enzymatic reaction is initiated by adding the diluted fluorogenic substrate to all wells.
-
-
Data Acquisition and Analysis :
-
The fluorescence intensity is measured immediately and over time using a fluorescence plate reader with excitation and emission wavelengths of approximately 360 nm and 460 nm, respectively.
-
The rate of substrate cleavage is determined from the linear portion of the kinetic curve.
-
The percentage of inhibition for each inhibitor concentration is calculated relative to the control (DMSO) wells.
-
The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Conclusion
Both this compound-CHN2 and Z-FA-FMK are effective irreversible inhibitors of cysteine proteases. For research focused specifically on cathepsin L, Z-FA-FMK is a more characterized option with readily available and potent inhibitory data. However, its off-target effects on cathepsin B and certain caspases necessitate careful interpretation of results or the use of appropriate controls. This compound-CHN2 is a valuable tool, especially in the context of viral research, but a more detailed characterization of its potency and selectivity against cathepsin L would be beneficial for its broader application in studying this particular enzyme. The choice between these two inhibitors will ultimately depend on the specific experimental context, the required level of selectivity, and the biological questions being addressed.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Z-FA-FMK, Cysteine protease inhibitor (CAS 96922-64-4) | Abcam [abcam.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Z-FA-fmk inhibits effector caspases but not initiator caspases 8 and 10, and demonstrates that novel anticancer retinoid-related molecules induce apoptosis via the intrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluating Z-FA-FMK, a host cathepsin L protease inhibitor, as a potent and broad-spectrum antiviral therapy against SARS-CoV-2 and related coronaviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The design of peptidyldiazomethane inhibitors to distinguish between the cysteine proteinases calpain II, cathepsin L and cathepsin B - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Z-Tyr-Ala-CHN2, a Cathepsin L Inhibitor with Broad-Spectrum Cell-Specific Activity against Coronaviruses, including SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Cross-Validation of Z-LVG-CHN2: A Comparative Guide to Cysteine Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cysteine protease inhibitor Z-LVG-CHN2 with other relevant inhibitors targeting viral proteases. The information is compiled from publicly available research data to assist in the evaluation of this compound-CHN2 for antiviral research and development.
Executive Summary
This compound-CHN2 is a cell-permeable, irreversible inhibitor of cysteine proteases, demonstrating activity against critical viral enzymes such as the SARS-CoV-2 3CL protease (3CLpro) and Herpes Simplex Virus (HSV) proteases. This guide compares the reported efficacy of this compound-CHN2 with other known inhibitors for these viral targets, provides detailed experimental protocols for antiviral assessment, and visualizes the associated signaling pathways. While direct head-to-head comparative studies involving this compound-CHN2 are limited, this guide synthesizes available data to offer a comprehensive overview.
Comparative Efficacy of Protease Inhibitors
The antiviral efficacy of protease inhibitors is typically quantified by the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50). The following tables summarize the available data for this compound-CHN2 and other relevant inhibitors against SARS-CoV-2 and HSV. It is important to note that these values are derived from different studies and experimental conditions may vary.
Table 1: Comparative Efficacy against SARS-CoV-2 3CLpro
| Inhibitor | Target Protease | Reported EC50/IC50 | Cell Line | Reference |
| This compound-CHN2 | SARS-CoV-2 3CLpro | EC50: 190 nM | - | [1] |
| Nirmatrelvir (B3392351) (PF-07321332) | SARS-CoV-2 3CLpro | EC50: 74.5 nM (with MDR1 inhibitor) | Vero E6 | [2] |
| PF-00835231 | SARS-CoV-2 3CLpro | Potency similar to or higher than Remdesivir and GC-376 | A549+ACE2 | [3] |
| GC376 | SARS-CoV-2 3CLpro | EC50: 0.18 µM | Vero E6 | [4] |
| Boceprevir | SARS-CoV-2 3CLpro | EC50: 15.57 µM | Vero | [5] |
| Lopinavir | SARS-CoV-2 3CLpro | IC50: ~10 µM | - | [6] |
| Ritonavir | SARS-CoV-2 3CLpro | IC50: ~15 µM | - | [6] |
Table 2: Comparative Efficacy against Herpes Simplex Virus (HSV)
| Inhibitor | Target Virus/Protease | Reported IC50 | Reference |
| This compound-CHN2 | HSV | Inhibitory activity reported | [1] |
| KI207M | HSV-1 VP24 Protease | IC50: 2.88 µM | [7] |
| EWDI/39/55BF | HSV-1 VP24 Protease | IC50: 10.31 µM | [7] |
| Acyclovir | HSV-1 | IC50: 0.85 µM | [1] |
| Acyclovir | HSV-2 | IC50: 0.86 µM | [1] |
| Psoromic Acid | HSV-1 | IC50: 1.9 µM | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for assessing the antiviral activity of protease inhibitors.
Antiviral Assay for SARS-CoV-2 (High-Throughput Image-Based)
This protocol is adapted from a high-throughput screening method for SARS-CoV-2 antiviral testing.[9][10]
-
Cell Seeding: Seed a human cell line susceptible to SARS-CoV-2 infection (e.g., Calu-3, A549-hACE2) in 96-well plates at an optimized density to achieve 50-70% confluency at the time of analysis. Incubate overnight.
-
Compound Addition: Prepare serial dilutions of the test inhibitors (e.g., this compound-CHN2) and reference compounds in culture medium. Add the diluted compounds to the cells. Include vehicle-only wells as controls.
-
Viral Infection: Infect the cells with a fluorescent reporter SARS-CoV-2 (e.g., mNeonGreen) at a multiplicity of infection (MOI) of 0.1.
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
Imaging and Analysis: Use a high-content imager (e.g., Celigo Image Cytometer) to quantify the number of fluorescently-labeled infected cells.
-
Cytotoxicity Assay: In parallel, treat uninfected cells with the same concentrations of inhibitors to assess cytotoxicity using a viability stain (e.g., Hoechst 33342 and MitoTracker Deep Red).
-
Data Analysis: Calculate the EC50 values from the dose-response curves of viral inhibition and CC50 (half-maximal cytotoxic concentration) values from the cytotoxicity data. The selectivity index (SI) is determined by the ratio of CC50 to EC50.
In Vitro HSV Plaque Reduction Assay
This protocol is a standard method for determining the susceptibility of HSV to antiviral compounds.[11]
-
Cell Preparation: Seed a suitable cell line (e.g., Vero, A549) in 24-well plates and grow to confluence.
-
Virus Inoculation: Infect the cell monolayers with a standardized amount of HSV-1 or HSV-2 to produce a countable number of plaques.
-
Compound Treatment: After a 1-hour adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., carboxymethylcellulose in DMEM) containing serial dilutions of the test inhibitor.
-
Incubation: Incubate the plates for 2-4 days to allow for plaque formation.
-
Plaque Visualization: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) and stain with a dye (e.g., 1% crystal violet) to visualize the plaques.
-
Data Analysis: Count the number of plaques at each inhibitor concentration. The IC50 is the concentration of the inhibitor that reduces the number of plaques by 50% compared to the virus control.
Signaling Pathways and Mechanisms of Action
Protease inhibitors exert their antiviral effects by blocking the enzymatic activity of proteases that are essential for the viral life cycle. This inhibition disrupts viral replication and can also interfere with the virus's ability to modulate host cell signaling pathways.
SARS-CoV-2 3CLpro and Host Innate Immunity
The SARS-CoV-2 main protease, 3CLpro (also known as Mpro or nsp5), is crucial for processing the viral polyproteins into functional non-structural proteins required for viral replication.[12][13] Beyond this primary role, 3CLpro can directly impact the host's innate immune response by cleaving key signaling molecules.[14] This disruption of host signaling can contribute to the virus's ability to evade the immune system.
HSV Protease and Evasion of DNA Sensing
Herpes Simplex Virus (HSV) encodes a serine protease, VP24 (UL26), which is essential for capsid maturation.[15] Additionally, HSV has evolved mechanisms to counteract the host's innate immune defenses. One such strategy involves the inhibition of the cGAS-STING DNA-sensing pathway, which is critical for triggering an antiviral interferon response. The HSV VP24 protease has been shown to play a role in dampening this pathway by targeting the activation of Interferon Regulatory Factor 3 (IRF3).[15]
Conclusion
This compound-CHN2 represents a promising cysteine protease inhibitor with demonstrated in vitro activity against SARS-CoV-2 and HSV. While the available data suggests potent efficacy, particularly against SARS-CoV-2 3CLpro, further studies are required to establish a direct comparison with other leading protease inhibitors under standardized experimental conditions. The detailed protocols and pathway analyses provided in this guide serve as a valuable resource for researchers aiming to conduct such cross-validation studies and to further explore the therapeutic potential of this compound-CHN2 and related compounds. The ability of viral proteases to interfere with host immune signaling pathways underscores their importance as multifaceted antiviral targets.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Advances and challenges in using nirmatrelvir and its derivatives against SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comparative analysis of SARS-CoV-2 antivirals characterizes 3CLpro inhibitor PF-00835231 as a potential new treatment for COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure basis for inhibition of SARS-CoV-2 by the feline drug GC376 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Both Boceprevir and GC376 efficaciously inhibit SARS-CoV-2 by targeting its main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Targeting Host Cellular Factors as a Strategy of Therapeutic Intervention for Herpesvirus Infections [frontiersin.org]
- 7. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. High-Throughput SARS-CoV-2 Antiviral Testing Method Using the Celigo Image Cytometer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Identification of Compounds With Antiviral Activity Against SARS-CoV-2 in the MMV Pathogen Box Using a Phenotypic High-Throughput Screening Assay [frontiersin.org]
- 11. Susceptibilities of Herpes Simplex Viruses to Penciclovir and Acyclovir in Eight Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The SARS‐CoV‐2 main protease (Mpro): Structure, function, and emerging therapies for COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. SARS-CoV-2 proteases PLpro and 3CLpro cleave IRF3 and critical modulators of inflammatory pathways (NLRP12 and TAB1): implications for disease presentation across species - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Herpes Simplex Virus 1 Serine Protease VP24 Blocks the DNA-Sensing Signal Pathway by Abrogating Activation of Interferon Regulatory Factor 3 - PMC [pmc.ncbi.nlm.nih.gov]
Comparative In Vivo Efficacy of Remdesivir and Molnupiravir Against SARS-CoV-2
As comprehensive data regarding the in vivo efficacy of a compound designated "Z-LVG" is not available in the public domain, this guide provides a comparative analysis of two well-characterized antiviral compounds, Remdesivir (B604916) and Molnupiravir (B613847) , to demonstrate the requested format and content structure. Both drugs have been pivotal in the therapeutic landscape for SARS-CoV-2 and offer a robust dataset for comparison.
This guide offers a data-driven comparison of Remdesivir and Molnupiravir, focusing on their in vivo efficacy, mechanisms of action, and the experimental protocols used to evaluate them. The information is intended for researchers, scientists, and professionals in drug development.
Mechanism of Action
Both Remdesivir and Molnupiravir are nucleoside analogs that target the viral RNA-dependent RNA polymerase (RdRp), an enzyme crucial for the replication of the SARS-CoV-2 virus.[1] However, their methods of inhibiting viral propagation are distinct.
-
Remdesivir : Administered intravenously, Remdesivir is a prodrug that is converted within host cells to its active triphosphate form, remdesivir triphosphate (RDV-TP).[2][3] RDV-TP functions as an analog of adenosine (B11128) triphosphate (ATP) and competes with the natural nucleotide for incorporation into the nascent viral RNA chain by the RdRp.[2][3][4] Following its incorporation, RDV-TP leads to delayed chain termination, which disrupts the viral replication process.[2]
-
Molnupiravir : An orally administered prodrug, Molnupiravir is metabolized into its active form, β-D-N4-hydroxycytidine triphosphate (NHC-TP).[5][6] The viral RdRp enzyme incorporates NHC-TP into the newly synthesized viral RNA strand in place of the natural cytidine (B196190) or uridine (B1682114) nucleosides.[1][5] NHC can exist in two forms (tautomers), one that mimics cytidine and another that mimics uridine.[1] This dual identity results in widespread mutations throughout the viral genome during replication, a phenomenon known as "viral error catastrophe" or "lethal mutagenesis".[1][7] This accumulation of errors ultimately renders the virus unable to replicate.[1][5]
Data Presentation: In Vivo Efficacy
The following table summarizes quantitative data from a study in Syrian hamsters infected with the SARS-CoV-2 Beta (B.1.351) variant. Treatment was administered twice daily for four consecutive days, starting at the time of infection.
| Compound | Dose | Route | Viral Load Reduction in Lungs (log10 PFU/g vs. Vehicle) | Reference |
| GS-441524 (Parent of Remdesivir) | 50 mg/kg, BID | Oral | 0.5 | [8] |
| Molnupiravir | 150 mg/kg, BID | Oral | 1.6 | [8] |
| GS-441524 + Molnupiravir | 50 mg/kg + 150 mg/kg, BID | Oral | >2.0 (up to 4.0 in some animals) | [8] |
Note: BID = twice daily. GS-441524 is the parent nucleoside of Remdesivir and is often used in animal studies due to its favorable oral bioavailability in some species compared to Remdesivir itself.
Experimental Protocols
The data presented above was generated using a well-established Syrian hamster model for SARS-CoV-2 infection.[9][10]
1. Animal Model:
-
Species: Syrian hamster (Mesocricetus auratus).[9]
-
Age: 4-6 weeks old.[11]
-
Acclimatization: Animals are acclimatized for at least 7 days prior to the experiment.[9]
2. Virus:
-
Strain: SARS-CoV-2 Beta variant (B.1.351).[12]
-
Inoculation: Hamsters are anesthetized and intranasally inoculated with the virus.[9]
3. Drug Administration:
-
Formulation:
-
Route: Oral gavage.[8]
-
Dosing Regimen: Twice daily for four consecutive days, starting at the time of infection.[8]
4. Efficacy Assessment:
-
Endpoint: Day 4 post-infection.[8]
-
Sample Collection: Lungs are harvested for virological analysis.[9]
-
Viral Load Quantification: A portion of the lung tissue is homogenized, and the amount of infectious virus is quantified using a plaque assay on Vero E6 cells.[9] The results are expressed in plaque-forming units per gram (PFU/g) of tissue.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. VEKLURY® (remdesivir) Mechanism of Action & Variant Antiviral Activity | HCP [vekluryhcp.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Remdesivir is a direct-acting antiviral that inhibits RNA-dependent RNA polymerase from severe acute respiratory syndrome coronavirus 2 with high potency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molnupiravir: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molnupiravir: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Molnupiravir? [synapse.patsnap.com]
- 8. Frontiers | Combination of the parent analogue of remdesivir (GS-441524) and molnupiravir results in a markedly potent antiviral effect in SARS-CoV-2 infected Syrian hamsters [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. In vivo pharmacokinetic study of remdesivir dry powder for inhalation in hamsters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Co-administration of Favipiravir and the Remdesivir Metabolite GS-441524 Effectively Reduces SARS-CoV-2 Replication in the Lungs of the Syrian Hamster Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The triple combination of Remdesivir (GS-441524), Molnupiravir and Ribavirin is highly efficient in inhibiting coronavirus replication in human nasal airway epithelial cell cultures and in a hamster infection model - PMC [pmc.ncbi.nlm.nih.gov]
Z-LVG's Specificity for Viral Proteases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the specificity of Z-LVG-CHN2, a cell-permeable, irreversible cysteine protease inhibitor, for viral proteases. By objectively comparing its performance with alternative inhibitors and presenting supporting experimental data, this document serves as a crucial resource for researchers in virology and drug development.
Introduction to this compound
This compound-CHN2 has emerged as a noteworthy inhibitor with activity against certain viruses. Its mechanism of action is believed to involve the targeting of cysteine proteases, which play critical roles in the life cycles of many viruses. However, a thorough understanding of its specificity is paramount, as it also exhibits inhibitory activity against host cell cysteine proteases, such as cathepsins. This dual-targeting capability presents both therapeutic opportunities and potential off-target effects that require careful consideration.
Comparative Inhibitory Activity
To fully assess the specificity of this compound, it is essential to compare its inhibitory potency against a panel of viral and host proteases. While comprehensive, direct comparative studies on this compound-CHN2 are limited in the public domain, we can infer its activity from available data on its analogues and compare it with other well-characterized protease inhibitors.
A close analogue, Z-Tyr-Ala-CHN2 , has been identified as a potent inhibitor of human cathepsin L , a host protease crucial for the entry of some viruses, including coronaviruses. This finding suggests that the antiviral activity of such compounds may be, at least in part, attributed to the inhibition of host-dependent viral activation steps.
The following tables summarize the inhibitory concentrations (IC50/EC50) of Z-Tyr-Ala-CHN2 and other relevant protease inhibitors against various viral and host proteases to provide a comparative landscape.
Table 1: Antiviral Activity of Z-Tyr-Ala-CHN2 (a this compound analogue) against Coronaviruses
| Virus | Cell Line | EC50 (µM) | Reference |
| SARS-CoV-2 | VeroE6-eGFP | 1.33 | [1] |
| SARS-CoV-2 | A549-hACE2 | 0.046 | [1] |
| SARS-CoV-2 | HeLa-hACE2 | 0.006 | [1] |
| SARS-CoV-1 | - | 0.050 | [1] |
| HCoV-229E | - | 0.069 | [1] |
Table 2: Comparative IC50 Values of Protease Inhibitors Against Viral and Host Proteases
| Inhibitor | Target Protease | IC50 (µM) | Reference |
| GC376 | SARS-CoV-2 Mpro | 0.19 - 0.89 | [2][3] |
| SARS-CoV Mpro | 0.05 - 4.35 | [2][3] | |
| Feline Coronavirus Mpro | 0.49 | [2] | |
| Cathepsin L | >10 (inactive) | [4] | |
| Calpeptin | SARS-CoV-2 Mpro | 10.7 | [5] |
| Cathepsin L | Potent inhibitor | [5] | |
| Cathepsin B | Moderate inhibitor | [6] | |
| Boceprevir | SARS-CoV-2 Mpro | - | |
| Calpain | - |
Experimental Protocols for Specificity Validation
To rigorously validate the specificity of this compound or any novel protease inhibitor, a combination of biochemical and cell-based assays is recommended.
Biochemical Protease Inhibition Assay (Fluorometric)
This assay directly measures the ability of the inhibitor to block the activity of a purified protease.
Principle: A fluorogenic peptide substrate, specific for the protease of interest, is used. Cleavage of the substrate by the active protease releases a fluorescent molecule, leading to an increase in fluorescence intensity. An effective inhibitor will prevent this cleavage, resulting in a lower fluorescence signal.
Materials:
-
Purified recombinant viral protease (e.g., SARS-CoV-2 3CLpro) or host protease (e.g., human Cathepsin B, L).
-
Fluorogenic substrate (e.g., a FRET-based peptide for 3CLpro, Z-FR-AMC for Cathepsin L, Ac-RR-AFC for Cathepsin B).
-
Assay buffer specific to the protease.
-
This compound-CHN2 and other control inhibitors.
-
96-well black microplates.
-
Fluorescence plate reader.
Procedure:
-
Prepare a serial dilution of this compound-CHN2 in the assay buffer.
-
In a 96-well plate, add the purified protease to each well (except for the blank).
-
Add the different concentrations of this compound-CHN2 to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at the optimal temperature for the enzyme. Include a vehicle control (e.g., DMSO).
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity over time using a plate reader at the appropriate excitation and emission wavelengths for the fluorophore.
-
Calculate the initial reaction rates (V0) from the linear phase of the fluorescence curve.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Cell-Based Viral Replication Assay
This assay assesses the ability of the inhibitor to block viral replication in a cellular context, which provides insights into its cell permeability and efficacy in a more biologically relevant environment.
Principle: Host cells susceptible to the virus of interest are infected in the presence of the inhibitor. The extent of viral replication is then quantified by measuring a viral marker, such as viral RNA levels, viral protein expression, or virus-induced cytopathic effect (CPE).
Materials:
-
A susceptible host cell line (e.g., Vero E6 for SARS-CoV-2).
-
The virus of interest.
-
This compound-CHN2 and control compounds.
-
Cell culture medium and reagents.
-
Reagents for quantification (e.g., qRT-PCR reagents, antibodies for immunofluorescence or western blotting).
Procedure:
-
Seed host cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with a serial dilution of this compound-CHN2 for a defined period (e.g., 1-2 hours).
-
Infect the cells with the virus at a known multiplicity of infection (MOI).
-
After the incubation period for viral replication (e.g., 24-48 hours), quantify the viral load. This can be done by:
-
qRT-PCR: Extracting total RNA and quantifying viral RNA levels.
-
Immunofluorescence: Fixing the cells and staining for a viral protein.
-
CPE Assay: Visually scoring the virus-induced cell death or using a cell viability assay.
-
-
Determine the EC50 value, the concentration of the inhibitor that reduces viral replication by 50%.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for validating this compound's specificity.
References
- 1. Identification of Inhibitors of SARS-CoV-2 3CL-Pro Enzymatic Activity Using a Small Molecule in Vitro Repurposing Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AID 50266 - In vitro inhibitory activity against human cathepsin B, using 2 uM of Z -Leu-Arg-AMC as substrate - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The current state of validated small molecules inhibiting SARS-CoV-2 nonstructural proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Novel Cathepsin B Inhibitors with Implications in Alzheimer’s Disease: Computational Refining and Biochemical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and in vitro evaluation of novel SARS-CoV-2 3CLpro covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Z-LVG Analogues in the Inhibition of Viral Replication
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Z-LVG (Z-Leu-Val-Gly-CHN2) analogues as inhibitors of viral replication. The primary mechanism of action for these compounds is the inhibition of host cell cysteine proteases, particularly cathepsin L, which is crucial for the entry of a variety of enveloped viruses. This guide summarizes available experimental data, details relevant experimental protocols, and visualizes the mechanism of action and experimental workflows.
Mechanism of Action: Targeting Viral Entry
This compound analogues are peptide-based inhibitors that target endosomal cysteine proteases.[1] For many viruses, such as coronaviruses, entry into the host cell can occur via an endosomal pathway. After the virus binds to its receptor on the cell surface, it is internalized into an endosome. The acidic environment of the endosome activates host proteases, like cathepsin L, which then cleave the viral spike protein.[2] This cleavage event is a critical step that facilitates the fusion of the viral and endosomal membranes, allowing the viral genetic material to be released into the cytoplasm to initiate replication.[1][2] this compound analogues and similar cysteine protease inhibitors block this essential cleavage step, thereby preventing viral entry and subsequent replication.[3][4]
Data Presentation: Comparative Antiviral Activity
The antiviral efficacy of this compound analogues is highly dependent on the viral strain and the host cell line used in the assay. This is because some cell types predominantly use the endosomal entry pathway, making them sensitive to cathepsin L inhibitors, while others utilize surface proteases like TMPRSS2 for viral entry, rendering cathepsin L inhibitors less effective.[3][4]
The following tables summarize the available quantitative data for this compound analogues and other relevant cysteine protease inhibitors.
Table 1: Antiviral Activity of Z-Tyr-Ala-CHN2 Against Various Coronaviruses
| Virus | Cell Line | Assay Readout | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| SARS-CoV-2 (B.1) | VeroE6-eGFP | GFP Signal | 1.33 | >20 | >15 |
| SARS-CoV-2 | A549-hACE2 | S Protein Staining | 0.046 | >25 | >500 |
| SARS-CoV-2 | HeLa-hACE2 | dsRNA Staining | 0.006 | >50 | >8333 |
| SARS-CoV-2 | Caco-2 | CPE Scoring | >50 | >50 | - |
| SARS-CoV-1 | A549-hACE2 | Spike Staining | 0.050 | >25 (in A549-hACE2) | >500 |
| HCoV-229E | HeLa-hACE2 | dsRNA Staining | 0.069 | >50 (in HeLa-hACE2) | >724 |
Data extracted from a study on the discovery of Z-Tyr-Ala-CHN2 as a broad-spectrum coronavirus inhibitor.[3]
Table 2: Comparative Antiviral Activity of Cysteine Protease Inhibitors Against SARS-CoV-2
| Compound | Target | Cell Line | EC₅₀ (µM) | Notes |
| Z-Tyr-Ala-CHN2 | Cathepsin L | A549-hACE2 | 0.046 | Potent activity in cells reliant on endosomal entry.[3] |
| This compound-CHN2 | Cysteine Protease | - | - | Identified as an antiviral in repurposing screens, but specific EC₅₀ values are not readily available.[5][6] |
| MDL-28170 | Calpain/Cathepsin | - | - | Identified as an antiviral in repurposing screens.[5][6] |
| ONO 5334 | Cysteine Protease | - | - | Exhibited inhibitory activity in human pneumocyte-like cells.[1] |
| K777 | Cathepsin L | Vero E6 | 0.074 | A potent cathepsin L inhibitor with demonstrated antiviral activity. |
| Z-Leu-Homophe-CHF2 | Mpro/Cysteine Protease | MRC5 | - | Showed activity against hCoV-229E at concentrations up to 200 µM.[7] |
Experimental Protocols
The following are generalized methodologies for key experiments cited in the evaluation of this compound analogues.
Cytopathic Effect (CPE) Reduction Assay
This assay measures the ability of a compound to protect cells from virus-induced death.
Methodology:
-
Cell Seeding: Host cells (e.g., Vero E6) are seeded in 96-well plates and incubated overnight to form a monolayer.
-
Compound Preparation: The test compound (e.g., this compound analogue) is serially diluted to various concentrations.
-
Treatment and Infection: The cell culture medium is replaced with medium containing the diluted compound. The cells are then infected with the virus at a specific multiplicity of infection (MOI).
-
Incubation: The plates are incubated for a period sufficient to allow for viral replication and CPE development in untreated, infected control wells (typically 3-5 days).
-
Quantification of Cell Viability: Cell viability is assessed using a colorimetric or luminescent reagent (e.g., MTT, CellTiter-Glo) that measures metabolic activity.
-
Data Analysis: The concentration of the compound that inhibits CPE by 50% (EC₅₀) is calculated from the dose-response curve.
Pseudotyped Particle (PP) Entry Assay
This assay specifically measures the inhibition of viral entry. It uses a safe, replication-defective viral core (e.g., from HIV or MLV) carrying a reporter gene (e.g., luciferase) and is enveloped by the spike protein of the virus of interest.[5]
Methodology:
-
Cell Seeding: Target cells expressing the appropriate viral receptor (e.g., A549-hACE2) are seeded in 96-well plates.
-
Compound Treatment: Cells are pre-incubated with serial dilutions of the inhibitor.
-
Infection: The cells are then infected with the pseudotyped particles.
-
Incubation: The plates are incubated for 48-72 hours to allow for viral entry and expression of the reporter gene.
-
Signal Detection: A substrate for the reporter enzyme (e.g., luciferin (B1168401) for luciferase) is added, and the resulting signal is measured using a luminometer.
-
Data Analysis: The IC₅₀ value, the concentration at which the compound inhibits reporter signal by 50%, is determined.
Time-of-Addition Assay
This assay helps to determine at which stage of the viral life cycle an inhibitor is active.
Methodology:
-
Cell Preparation: A monolayer of susceptible cells is prepared in a multi-well plate.
-
Synchronized Infection: Cells are typically pre-chilled and then incubated with a high MOI of the virus at 4°C for 1 hour to allow for viral attachment but not entry.
-
Initiation of Infection: The unbound virus is washed away, and warm medium is added to the cells, which are then shifted to 37°C to allow synchronous viral entry and replication.
-
Staggered Compound Addition: The inhibitor is added to different wells at various time points post-infection (e.g., -1, 0, 1, 2, 4, 6 hours).
-
Quantification: After a single replication cycle (e.g., 8-12 hours), the viral yield or a reporter gene expression is quantified.
-
Data Analysis: The time point at which the addition of the compound no longer inhibits viral replication indicates the stage of the life cycle that is targeted. For this compound analogues, inhibition is expected only when added early in the infection cycle.[3][4]
Conclusion
This compound analogues, such as Z-Tyr-Ala-CHN2, represent a class of host-targeted antivirals with demonstrated efficacy against coronaviruses. Their mechanism of inhibiting cathepsin L makes them particularly effective in cell types that depend on the endosomal pathway for viral entry. The data indicates potent, sub-micromolar activity for Z-Tyr-Ala-CHN2 against multiple coronaviruses. While quantitative data for a broader range of this compound analogues is limited in the public domain, the available information underscores the potential of targeting host cysteine proteases as a viable broad-spectrum antiviral strategy. Further structure-activity relationship studies are warranted to optimize the potency and pharmacokinetic properties of this class of inhibitors.
References
- 1. Recent advances in developing small-molecule inhibitors against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Identification of Z-Tyr-Ala-CHN2, a Cathepsin L Inhibitor with Broad-Spectrum Cell-Specific Activity against Coronaviruses, including SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The current state of validated small molecules inhibiting SARS-CoV-2 nonstructural proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Z-LVG
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is critical to follow standard laboratory safety practices. Treat Z-LVG as a hazardous chemical.
Personal Protective Equipment (PPE) is mandatory:
-
Gloves: Chemical-resistant gloves, such as nitrile, are essential.[1][2]
-
Eye Protection: Safety goggles or a face shield must be worn to protect against accidental splashes.[1][2]
-
Lab Coat: A buttoned lab coat should be worn to protect skin and clothing from contact.[1]
-
Respiratory Protection: When handling lyophilized powders, which can easily become airborne, work in a fume hood or biosafety cabinet to prevent inhalation.
General Handling and Storage Guidelines
Proper handling and storage are crucial for both safety and maintaining the integrity of the peptide.
-
Designated Area: All handling of peptides should be confined to a designated, clean, and organized laboratory area.
-
Avoid Cross-Contamination: Use fresh, sterile equipment for each peptide or experimental step.
-
Storage:
-
Lyophilized this compound should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
-
Once reconstituted, peptide solutions have limited stability. It is best to prepare solutions fresh. If storage is necessary, use sterile buffers at pH 5-6, aliquot the solution, and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Before use, allow the peptide to equilibrate to room temperature before opening the vial to reduce moisture uptake.
-
Step-by-Step Disposal Procedures for this compound
The proper disposal method for this compound waste depends on whether it is in liquid or solid form. Never dispose of peptides in the regular trash or down the drain.
Liquid Waste Disposal
-
Inactivation:
-
It is a best practice to inactivate peptide waste before disposal. A common method is to use a 1:10 ratio of peptide waste to an inactivation solution.
-
Allow a minimum contact time of 30-60 minutes to ensure complete deactivation.
-
-
Neutralization (if applicable):
-
If a strong acid or base was used for inactivation, neutralize the solution to a pH between 5.5 and 9.0.
-
-
Collection:
-
Collect the inactivated and neutralized liquid waste in a designated, properly labeled hazardous waste container.
-
-
Final Disposal:
-
Consult with your institution's Environmental Health & Safety (EHS) department for final disposal procedures. Drain disposal is generally not recommended unless explicitly approved by EHS.
-
Solid Waste Disposal
Solid waste contaminated with this compound includes items like pipette tips, gloves, empty vials, and other lab materials.
-
Segregation:
-
Collect all contaminated solid waste in a clearly labeled, leak-proof hazardous waste container.
-
-
Empty Containers:
-
Empty containers that held the pure compound should be treated as hazardous waste. For acutely hazardous materials, it is recommended to triple-rinse the container with a suitable solvent.
-
The rinsate (the solvent from rinsing) must be collected and disposed of as liquid hazardous waste.
-
After triple-rinsing, deface or remove the original label before disposing of the container as regular lab glass or plastic, as per your institution's guidelines.
-
-
Storage:
-
Store the sealed solid waste container in a designated hazardous waste accumulation area.
-
-
Disposal:
-
Arrange for pickup and disposal by your institution's certified hazardous waste management service. This waste is often disposed of via high-temperature incineration.
-
Spill and Decontamination Procedures
In the event of a spill, immediate and proper cleanup is essential.
-
Containment: Evacuate the immediate area and prevent the spill from spreading.
-
Personal Protection: Wear appropriate PPE, including double gloves, a gown, and eye protection.
-
Cleanup:
-
For liquid spills, cover with an absorbent material.
-
For solid spills, carefully cover with damp absorbent paper to avoid raising dust.
-
Collect all cleanup materials into the designated solid hazardous waste container.
-
-
Decontamination:
-
Thoroughly clean the spill area with an appropriate solvent (e.g., alcohol), followed by soap and water. Surfaces and equipment can also be decontaminated by scrubbing with alcohol.
-
This compound Disposal Workflow
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
